ASN001
Description
Properties
Molecular Formula |
C15H25N2+ |
|---|---|
Appearance |
Solid powder |
Synonyms |
ASN001; ASN-001; AS N001.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
ASN001: A Deep Dive into the Mechanism of a Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is a novel, orally available, non-steroidal small molecule that acts as a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1), a critical player in the androgen biosynthesis pathway.[1][2] Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, and outlining key experimental methodologies.
Core Mechanism of Action: Selective Inhibition of CYP17 Lyase
This compound exerts its therapeutic effect by selectively targeting the lyase activity of CYP17A1.[2] This enzyme possesses two distinct catalytic functions: a 17α-hydroxylase activity and a 17,20-lyase activity. Both are essential for the conversion of pregnenolone and progesterone into androgens, including testosterone.[6]
The key differentiating feature of this compound is its selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity.[1][2] This selectivity is significant because it preferentially blocks the synthesis of androgens while having a lesser impact on the production of corticosteroids, such as cortisol.[1][3] This targeted approach is designed to circumvent the mineralocorticoid excess and the need for co-administration of prednisone, which are common challenges with less selective CYP17A1 inhibitors like abiraterone acetate.[1][3]
By inhibiting CYP17 lyase, this compound effectively reduces the production of dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.[4] This leads to a significant decrease in systemic testosterone levels, thereby depriving prostate cancer cells of the key driver for their growth and proliferation.[2]
Signaling Pathway
The mechanism of action of this compound is centered on the steroid hormone biosynthesis pathway. The following diagram illustrates the key steps and the point of intervention for this compound.
Preclinical and Clinical Data
While specific preclinical data such as IC50 and Ki values for this compound are not publicly available in the searched literature, clinical trial data from the Phase 1/2 study (NCT02349139) provide valuable insights into its pharmacokinetics and pharmacodynamics.
Clinical Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of this compound observed in patients with mCRPC.
| Dosage | Cmax (µM) | AUC (µM.h) | T1/2 (h) |
| 100 mg QD | 3.5[3] | 52[3] | - |
| 300 mg QD | 6.7[4] | 80[4] | 21.5[4] |
| Table 1: Pharmacokinetic Parameters of this compound in mCRPC Patients. |
Clinical Pharmacodynamics and Efficacy
This compound has demonstrated significant pharmacodynamic effects on steroid hormone levels and encouraging preliminary efficacy in clinical trials.
| Parameter | Observation |
| Hormone Levels | |
| Testosterone | Decreased to below quantifiable limits.[4] |
| DHEA | Decrease of up to 80%.[4] |
| Cortisol & ACTH | No dose-related changes observed.[3] |
| Clinical Efficacy | |
| PSA Decline | >50% decline observed in 3 of 4 ABI/ENZA naïve patients at 300/400mg starting doses.[4] |
| Stable Disease | Observed for up to 18+ months, even in patients with prior abiraterone and enzalutamide exposure.[4] |
| Table 2: Pharmacodynamic and Efficacy Observations for this compound in mCRPC Patients. |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies in the field, the following outlines the likely approaches taken.
In Vitro CYP17A1 Inhibition and Selectivity Assays
Objective: To determine the potency and selectivity of this compound in inhibiting the hydroxylase and lyase activities of human CYP17A1.
Methodology (Hypothesized):
-
Enzyme Source: Recombinant human CYP17A1 expressed in a suitable system (e.g., E. coli, insect cells).
-
Substrates:
-
For hydroxylase activity: Radiolabeled pregnenolone or progesterone.
-
For lyase activity: Radiolabeled 17α-hydroxypregnenolone.
-
-
Assay Conditions: Incubation of the enzyme with the substrate and a range of this compound concentrations.
-
Detection: Quantification of the respective metabolic products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculation of IC50 values for both hydroxylase and lyase inhibition to determine the selectivity ratio.
Clinical Trial Protocol (NCT02349139) - A Generalized Workflow
The Phase 1/2 clinical trial for this compound likely followed a standard dose-escalation and expansion design.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Asana BioSciences to Present Updates on its Oncology Development Pipeline at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to ASN001: A Novel CYP17A1 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ASN001 is an orally bioavailable, non-steroidal, selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action focuses on the selective inhibition of testosterone synthesis, aiming to offer a therapeutic advantage by potentially obviating the need for co-administration of prednisone, a requirement for the first-generation CYP17A1 inhibitor, abiraterone. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and available clinical data for this compound.
Chemical Structure and Physicochemical Properties
This compound, also known as EN3356, is a small molecule with the chemical formula C16H13FN2OS. Its chemical identity has been confirmed through its CAS number and SMILES string.
| Property | Value |
| IUPAC Name | 1-(2-(4-fluorophenyl)thiazol-5-yl)-1-(pyridin-4-yl)ethanol |
| Molecular Formula | C16H13FN2OS |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 1429329-63-4 |
| SMILES String | C(C)(O)(c1sc(nc1)c2ccc(F)cc2)c3ccncc3 |
Table 1: Physicochemical Properties of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the lyase activity of CYP17A1.[1] This enzyme plays a crucial role in the steroidogenesis pathway, catalyzing two key reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that converts 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens, including testosterone.
In castration-resistant prostate cancer, despite low circulating levels of testicular androgens, the tumor microenvironment can sustain androgen receptor (AR) signaling through de novo steroidogenesis within the adrenal glands and the tumor itself. By inhibiting CYP17A1, this compound effectively blocks this androgen production, thereby depriving the cancer cells of the hormonal stimulation required for their growth and proliferation.[1]
A key differentiating feature of this compound highlighted in preclinical and clinical studies is its selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2][3] This selectivity is significant because inhibition of 17α-hydroxylase can lead to a compensatory increase in mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and fluid retention. By selectively targeting the lyase function, this compound aims to reduce androgen synthesis without significantly impacting cortisol production, thereby potentially avoiding the need for concurrent prednisone administration to manage mineralocorticoid excess.[2][3]
Pharmacological Properties
Pharmacokinetics
Pharmacokinetic data for this compound has been reported from a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC. The drug exhibits high oral bioavailability.[3]
| Parameter | 100 mg QD | 300 mg QD |
| Cmax | 3.5 µM | 6.7 µM |
| AUCτ | 52 µM.h | 80 µM.h |
| T½ | Not explicitly stated for this dose | 21.5 h |
| Ctrough | 1.8 µM | Not explicitly stated for this dose |
Table 2: Pharmacokinetic Parameters of this compound in mCRPC Patients.[3]
Pharmacodynamics
In the same clinical trial, this compound demonstrated potent pharmacodynamic effects, consistent with its mechanism of action. Treatment with this compound led to a significant reduction in androgen levels. Testosterone levels were observed to decrease to below quantifiable limits, and a decrease in DHEA of up to 80% was reported in patients who were naïve to abiraterone or enzalutamide.[2] Importantly, no dose-related changes in cortisol or ACTH levels were observed, supporting the selective nature of this compound and the rationale for avoiding prednisone co-administration.[3]
Clinical Efficacy and Safety
The primary clinical investigation of this compound has been the Phase 1/2 trial (NCT02349139) in men with progressive mCRPC.
Efficacy
The study demonstrated encouraging preliminary evidence of the efficacy of this compound.
-
Prostate-Specific Antigen (PSA) Response: In patients naïve to abiraterone or enzalutamide, a PSA decline of greater than 50% was observed in 3 out of 3 patients at doses of 300/400mg. In a broader cohort of treatment-naïve patients, a PSA decline of over 50% (with up to 93% decline) was seen in 3 out of 4 patients, lasting for more than 37 weeks.[2][4]
-
Radiographic Response: Stable disease, as defined by RECIST criteria, was observed for up to 18 months or more, even in patients who had previously been treated with abiraterone and enzalutamide.[2][4]
Safety and Tolerability
This compound was generally well-tolerated in the clinical trial.[2]
-
Adverse Events: The most common drug-related adverse events were Grade 1/2 and included fatigue, nausea, dizziness, and constipation.[4]
-
Liver Function: At the 400mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST, which resolved upon dose reduction to 300mg without recurrence.[4]
-
Mineralocorticoid Excess: Notably, no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone administration.[2]
Experimental Protocols
Preclinical Evaluation
While specific preclinical data for this compound is not extensively published, the development of novel non-steroidal CYP17A1 inhibitors generally involves a series of in vitro and in vivo studies.
-
In Vitro CYP17A1 Inhibition Assay: The inhibitory potency of compounds like this compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 is typically determined using human recombinant enzymes. The conversion of radiolabeled substrates, such as [14C]-progesterone to 17α-hydroxyprogesterone (for hydroxylase activity) and [3H]-17α-hydroxypregnenolone to DHEA (for lyase activity), is measured in the presence of varying concentrations of the inhibitor. The IC50 values are then calculated to determine the potency and selectivity of the compound.
-
In Vivo Prostate Cancer Models: The anti-tumor activity of CYP17A1 inhibitors is evaluated in various prostate cancer xenograft models in immunocompromised mice. Human prostate cancer cell lines, such as LNCaP (androgen-sensitive) or VCaP (androgen-sensitive and overexpresses the androgen receptor), are implanted subcutaneously or orthotopically. Once tumors are established, the animals are treated with the investigational drug, and tumor volume and serum PSA levels are monitored over time to assess efficacy.
Clinical Trial Protocol (NCT02349139)
The Phase 1/2 study of this compound was a multi-center, open-label, dose-escalation trial.
-
Patient Population: Men with progressive metastatic castration-resistant prostate cancer. Phase 1 allowed for patients who had received prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone and enzalutamide.[3]
-
Study Design:
-
Phase 1 (Dose Escalation): Patients received once-daily oral this compound at escalating doses of 50, 100, 200, 300, and 400 mg to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[3]
-
Phase 2 (Dose Expansion): Patients received this compound at the recommended dose to further evaluate safety and efficacy.[2]
-
-
Endpoints:
-
Primary Endpoints (Phase 1): MTD and dose-limiting toxicities.
-
Secondary Endpoints: Pharmacokinetics, pharmacodynamics (effects on steroid hormone biosynthesis), and clinical efficacy (PSA response and imaging-based response).
-
-
Efficacy Assessment:
-
PSA Levels: Serum PSA was measured at baseline and throughout the study to assess for a ≥50% decline from baseline.
-
Radiographic Assessment: Tumor response was evaluated using imaging (CT and/or MRI and bone scans) according to the Response Evaluation Criteria in Solid Tumors (RECIST).
-
Conclusion
This compound is a promising second-generation, non-steroidal, selective CYP17A1 lyase inhibitor that has demonstrated encouraging clinical activity and a favorable safety profile in patients with metastatic castration-resistant prostate cancer. Its high selectivity for the lyase activity of CYP17A1 appears to translate into a reduced risk of mineralocorticoid-related adverse events, potentially eliminating the need for co-administration of prednisone. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the management of prostate cancer.
References
- 1. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. RECIST 1.1 – RECIST [recist.eortc.org]
- 4. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
ASN001: A Technical Overview of Target Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ASN001 is a novel, non-steroidal, small molecule inhibitor targeting cytochrome P450 17A1 (CYP17A1), a critical enzyme in the human steroidogenesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound highlighted in preclinical and clinical studies is its selective inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity profile is designed to preferentially block androgen synthesis while minimizing the disruption of cortisol production, a common side effect of non-selective CYP17A1 inhibitors that often necessitates co-administration of prednisone.[1][2][3][4][5] While described as a "potent" inhibitor, specific quantitative data on the binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) of this compound for its primary target and its selectivity over other cytochrome P450 enzymes are not extensively detailed in publicly available literature.[3][4][5]
This technical guide provides a comprehensive overview of the target selectivity and binding affinity of this compound, based on available information. In lieu of specific proprietary data, this document details representative state-of-the-art experimental protocols for characterizing the potency and selectivity of CYP17A1 inhibitors. These methodologies are intended to provide a framework for researchers and drug development professionals working on similar therapeutic agents.
Target Profile: Cytochrome P450 17A1 (CYP17A1)
CYP17A1 is a bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the biosynthesis of steroid hormones.[3][4] It catalyzes two distinct reactions:
-
17α-hydroxylase activity: The conversion of pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a crucial step in the synthesis of glucocorticoids, such as cortisol.
-
17,20-lyase activity: The subsequent cleavage of the C17-20 bond in 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are precursors for the synthesis of androgens, including testosterone.
The dual functionality of CYP17A1 makes it a critical control point in steroidogenesis, as illustrated in the signaling pathway below.
Caption: Simplified Human Steroidogenesis Pathway.
This compound Target Selectivity and Binding Affinity
This compound is reported to be a selective inhibitor of the 17,20-lyase activity of CYP17A1. This selectivity is clinically significant as it aims to reduce androgen production, which drives the growth of prostate cancer, while sparing the production of cortisol, thus avoiding the need for steroid replacement therapy.[1][2][4]
Quantitative Data
Detailed quantitative data on the binding affinity and selectivity of this compound are not publicly available. The tables below are structured to present such data, which are critical for a comprehensive understanding of the inhibitor's profile.
| Target | Assay Type | Metric | Value (nM) | Reference |
| Human CYP17A1 (Lyase) | Enzymatic | IC₅₀ | Not Publicly Available | - |
| Human CYP17A1 (Hydroxylase) | Enzymatic | IC₅₀ | Not Publicly Available | - |
Table 1: this compound Binding Affinity for CYP17A1
| Enzyme | Assay Type | Metric | Value (nM) | Fold Selectivity vs. CYP17A1 Lyase | Reference |
| CYP1A2 | Enzymatic | IC₅₀ | Not Publicly Available | - | - |
| CYP2C9 | Enzymatic | IC₅₀ | Not Publicly Available | - | - |
| CYP2C19 | Enzymatic | IC₅₀ | Not Publicly Available | - | - |
| CYP2D6 | Enzymatic | IC₅₀ | Not Publicly Available | - | - |
| CYP3A4 | Enzymatic | IC₅₀ | Not Publicly Available | - | - |
Table 2: this compound Selectivity Profile Against Other Major CYP450 Isoforms
Representative Experimental Protocols
The following sections detail representative protocols for determining the binding affinity and selectivity of a CYP17A1 inhibitor.
In Vitro CYP17A1 Enzyme Inhibition Assay
This assay directly measures the inhibition of the hydroxylase and lyase activities of CYP17A1.
Caption: Workflow for In Vitro CYP17A1 Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b₅ (for the lyase assay) are reconstituted in an appropriate buffer.
-
Radiolabeled substrates are prepared: [¹⁴C]-Progesterone for the hydroxylase assay and [³H]-17-OH-Pregnenolone for the lyase assay.
-
A serial dilution of the test inhibitor is prepared in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
The enzyme mixture is pre-incubated with the test inhibitor at various concentrations for a specified time at 37°C.
-
The reaction is initiated by the addition of the radiolabeled substrate and an NADPH regenerating system.
-
The reaction is allowed to proceed for a time determined to be in the linear range of product formation.
-
The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate).
-
-
Extraction and Separation:
-
Steroids are extracted from the aqueous phase using the organic solvent.
-
The organic phase is evaporated, and the residue is redissolved in a small volume of solvent.
-
The substrate and its hydroxylated or lyase products are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Data Analysis:
-
The radioactivity of the separated substrate and product bands is quantified using a scintillation counter or phosphorimager.
-
The percentage of substrate conversion is calculated, and the inhibition at each concentration of the test compound is determined relative to a vehicle control.
-
IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Steroidogenesis Assay
This assay evaluates the effect of an inhibitor on the production of steroid hormones in a cellular context, providing a more physiologically relevant system. The human adrenocortical carcinoma cell line H295R is commonly used as it expresses all the key enzymes required for steroidogenesis.
Caption: Workflow for Cell-Based Steroidogenesis Assay.
Methodology:
-
Cell Culture and Plating:
-
H295R cells are cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to adhere and grow to a desired confluency.
-
-
Treatment:
-
The cell culture medium is replaced with fresh medium containing a stimulant of steroidogenesis, such as forskolin.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
The plates are incubated for 24 to 48 hours.
-
-
Hormone Quantification and Viability Assessment:
-
After incubation, the cell culture supernatant is collected for hormone analysis.
-
The concentrations of key steroid hormones, such as testosterone and cortisol, are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assays (ELISA).
-
Cell viability is assessed in the corresponding wells using a standard method like the MTT or CellTiter-Glo assay to control for cytotoxicity.
-
-
Data Analysis:
-
Hormone concentrations are normalized to cell viability data.
-
The percent inhibition of the production of each hormone is calculated relative to a vehicle control.
-
IC₅₀ values for the inhibition of testosterone and cortisol synthesis are determined by non-linear regression analysis.
-
CYP450 Isoform Selectivity Panel
To assess the selectivity of an inhibitor, its activity is tested against a panel of major drug-metabolizing CYP450 isoforms.
Methodology:
-
Assay System: Commercially available kits containing recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), specific substrates, and detection reagents are commonly used. These assays often employ fluorescent or luminescent probes.
-
Protocol: The protocol is similar to the in vitro CYP17A1 inhibition assay. The test inhibitor is incubated with each CYP isoform and its specific probe substrate.
-
Data Analysis: The inhibition of the metabolic activity of each isoform is measured, and an IC₅₀ value is determined for each.
-
Selectivity Calculation: The selectivity is expressed as the ratio of the IC₅₀ for the off-target CYP isoform to the IC₅₀ for the primary target (CYP17A1 lyase).
Conclusion
This compound is a promising selective inhibitor of CYP17A1 lyase, with a mechanism of action that is well-suited for the treatment of mCRPC. While the publicly available data on its binding affinity and selectivity are limited, the established methodologies described in this guide provide a robust framework for the comprehensive characterization of such inhibitors. A detailed understanding of the potency and selectivity of CYP17A1 inhibitors is crucial for their successful development and clinical application, enabling the optimization of therapeutic efficacy while minimizing off-target effects. Further disclosure of preclinical data for this compound would be beneficial for the scientific community to fully appreciate its therapeutic potential.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. High-Throughput Screening of Chemical Effects on Steroidogenesis Using H295R Human Adrenocortical Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of ASN001: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
ASN001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for its potential in treating metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound is its selectivity for inhibiting testosterone synthesis over cortisol synthesis, which may eliminate the need for co-administration of prednisone, a common requirement for other CYP17 inhibitors.[1][2][3][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound based on publicly available data from preclinical and clinical studies.
Pharmacokinetics
This compound has demonstrated high oral bioavailability in preclinical and clinical settings.[1][2][3] A Phase 1/2 clinical trial (NCT02349139) in men with progressive mCRPC evaluated the safety, tolerability, and pharmacokinetics of once-daily oral this compound at escalating doses of 50, 100, 200, 300, and 400 mg.[1][2] The study revealed that this compound exhibits significant systemic exposure.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters of this compound from the NCT02349139 study. Data for all dose levels were not consistently reported in the available literature.
| Dose Level (Once Daily) | Cmax (µM) | AUC (µM·h) | T1/2 (h) | Ctrough (µM) |
| 50 mg | Data not available | Data not available | Data not available | Data not available |
| 100 mg | 3.5 | 52 | Data not available | 1.8 |
| 200 mg | Data not available | Data not available | Data not available | Data not available |
| 300 mg | 6.7 | 80 | 21.5 | Data not available |
| 400 mg | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; Ctrough: Trough plasma concentration.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of CYP17 lyase, leading to a significant reduction in the synthesis of androgens.
Mechanism of Action and Signaling Pathway
CYP17A1 (Cytochrome P450 17A1) is a key enzyme in the steroidogenesis pathway, catalyzing two critical reactions: 17α-hydroxylase and 17,20-lyase activities. Both activities are essential for the production of androgens, while only the 17α-hydroxylase activity is required for cortisol synthesis. This compound selectively inhibits the 17,20-lyase activity, thereby blocking the conversion of pregnenolone and progesterone derivatives into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione. This selective inhibition is designed to reduce testosterone levels without significantly affecting cortisol production, thus obviating the need for prednisone co-administration to manage adrenal insufficiency.
The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.
References
ASN001: A Technical Guide to its Selective Inhibition of the Androgen Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001, an investigational non-steroidal agent, has demonstrated significant potential in the targeted therapy of androgen-driven malignancies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the androgen biosynthesis pathway. Through a comprehensive review of available preclinical and clinical data, this document outlines the quantitative impact of this compound on key steroidogenic enzymes, details the experimental methodologies used in its evaluation, and visualizes its role within the relevant signaling cascades.
Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition
This compound is a potent and selective inhibitor of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. While both are essential for androgen production, the 17α-hydroxylase activity is also crucial for the synthesis of glucocorticoids, such as cortisol.
Non-selective inhibition of both CYP17A1 activities, as seen with agents like abiraterone, can lead to a significant reduction in cortisol levels. This necessitates the co-administration of prednisone to mitigate the risk of mineralocorticoid excess.[2] In contrast, preclinical studies have indicated that this compound selectively inhibits the sex steroid synthesis pathway over the glucocorticoid synthesis pathway.[2] This selectivity for the 17,20-lyase function is a key differentiator of this compound, potentially obviating the need for concomitant steroid therapy and its associated side effects.
Quantitative Impact on Androgen Biosynthesis
Clinical data from a Phase 1/2 trial in men with metastatic castration-resistant prostate cancer (mCRPC) has provided quantitative insights into the potent effect of this compound on androgen levels. Treatment with this compound resulted in a significant and clinically meaningful reduction in key androgens.
| Biomarker | Effect of this compound Treatment | Citation |
| Testosterone | Decrease to below quantifiable limits | [2] |
| Dehydroepiandrosterone (DHEA) | Decrease of up to 80% | [2] |
These findings underscore the potent inhibitory effect of this compound on the production of adrenal and testicular androgens. The optimal dose in the Phase 1 portion of the trial was determined to be less than 400 mg daily.[2]
Experimental Protocols
While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available in their entirety, the methodologies can be inferred from standard practices in the field of steroidogenesis research and from the information disclosed in clinical trial summaries.
In Vitro Enzyme Inhibition Assays (General Methodology):
A common method to determine the inhibitory activity of a compound like this compound on CYP17A1 involves in vitro enzyme assays using human recombinant CYP17A1 enzyme.
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound for both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.
-
Enzyme Source: Human recombinant CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).
-
Substrates:
-
For 17α-hydroxylase activity: Progesterone or Pregnenolone.
-
For 17,20-lyase activity: 17α-Hydroxyprogesterone or 17α-Hydroxypregnenolone.
-
-
Incubation: The recombinant enzyme, substrate, and varying concentrations of this compound are incubated in a buffered solution.
-
Product Quantification: The formation of the respective products (17α-hydroxyprogesterone for hydroxylase activity; androstenedione or DHEA for lyase activity) is measured using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. A lower IC50 value indicates greater potency. The ratio of the IC50 for hydroxylase activity to the IC50 for lyase activity provides a quantitative measure of the inhibitor's selectivity.
Clinical Trial Protocol (NCT02349139):
The clinical evaluation of this compound was conducted under a Phase 1/2 multicenter, open-label trial.
-
Phase 1 (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Design: Patients with mCRPC received escalating oral doses of this compound.
-
Assessments: Safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD), including measurements of serum androgens (testosterone, DHEA) and other hormones.
-
-
Phase 2 (Dose Expansion):
-
Objective: To evaluate the anti-tumor activity and safety of this compound at the RP2D.
-
Design: Patients were enrolled in cohorts based on prior treatment history.
-
Assessments: Primary endpoints typically include Prostate-Specific Antigen (PSA) response rate and radiographic progression-free survival. Secondary endpoints include overall survival and safety.
-
Signaling Pathway and Experimental Workflow Visualization
To visually represent the mechanism of action of this compound and the experimental workflow for its evaluation, the following diagrams have been generated using the DOT language.
Caption: Androgen biosynthesis pathway and the specific inhibitory action of this compound on CYP17A1 17,20-lyase.
Caption: Generalized experimental workflow for the development and evaluation of this compound.
Conclusion
This compound represents a promising therapeutic agent that targets the androgen biosynthesis pathway with a high degree of selectivity. Its specific inhibition of the 17,20-lyase activity of CYP17A1 leads to a potent reduction in androgen levels, a critical driver of prostate cancer progression. The key advantage of this compound lies in its selectivity, which minimizes the impact on glucocorticoid synthesis and may offer a more favorable safety profile compared to non-selective CYP17A1 inhibitors. Further clinical development and the publication of detailed preclinical data will be crucial in fully elucidating the therapeutic potential of this compound.
References
In Vitro Activity of Seviteronel (ASN001) on CYP17A1 Lyase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth analysis of the in vitro activity of Seviteronel (ASN001, VT-464), a non-steroidal small molecule, on the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1). Seviteronel is a dual-mechanism agent, acting as both a selective inhibitor of CYP17A1 lyase and an antagonist of the androgen receptor (AR).[1][2] This document summarizes key quantitative data on its inhibitory potency, details the standard experimental protocols for assessing its activity, and provides visual representations of the relevant biochemical pathway and experimental workflow.
Introduction: The Role of CYP17A1 in Steroidogenesis
Cytochrome P450 17A1 (CYP17A1) is a critical bifunctional enzyme located in the endoplasmic reticulum that plays a pivotal role in the biosynthesis of glucocorticoids and androgens.[3][4] It catalyzes two distinct reactions:
-
17α-hydroxylase activity: Converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. This is a necessary step for cortisol synthesis.[3][5]
-
17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are essential precursors for the synthesis of all androgens, including testosterone.[3][4][5]
In castration-resistant prostate cancer (CRPC), tumors often maintain androgen signaling through intratumoral or adrenal androgen production.[6] Therefore, inhibiting CYP17A1 is a validated therapeutic strategy. While first-generation inhibitors like Abiraterone potently inhibit both the hydroxylase and lyase functions of CYP17A1, this lack of selectivity leads to suppressed cortisol production and requires co-administration of prednisone to manage side effects.[5][6]
Seviteronel (this compound) was developed as a selective inhibitor of the 17,20-lyase activity, aiming to reduce androgen production while sparing cortisol synthesis, potentially offering a safer therapeutic profile.[2][6]
Quantitative Inhibitory Activity
In vitro enzymatic assays have been conducted to determine the potency and selectivity of Seviteronel against the two activities of human CYP17A1. The results demonstrate that Seviteronel is approximately 10-fold more selective for the 17,20-lyase activity over the 17α-hydroxylase activity.[1] A direct comparison with Abiraterone highlights their distinct selectivity profiles.
| Compound | Target Enzyme Activity | IC50 (nM) | Selectivity (Hydroxylase IC50 / Lyase IC50) |
| Seviteronel (this compound/VT-464) | CYP17A1 17,20-Lyase | 69 | ~9.7x |
| CYP17A1 17α-Hydroxylase | 670 | ||
| Abiraterone | CYP17A1 17,20-Lyase | 15 | ~0.17x |
| CYP17A1 17α-Hydroxylase | 2.5 | ||
| Data sourced from Eisner et al., 2012 ASCO Annual Meeting Proceedings.[7] |
Androgen Synthesis Pathway and Inhibition by Seviteronel
The following diagram illustrates the key steps in the steroidogenesis pathway, highlighting the dual enzymatic activities of CYP17A1 and the specific point of inhibition by Seviteronel.
Experimental Protocol: In Vitro CYP17A1 Inhibition Assay
The IC50 values for Seviteronel were determined using a reconstituted enzymatic system. The following protocol is a representative method for conducting such in vitro assays, based on established methodologies for studying CYP450 enzymes.[3]
4.1. Reagents and Materials
-
Enzymes: Recombinant human CYP17A1, human NADPH-P450 reductase, and human cytochrome b₅. Cytochrome b₅ is particularly important for the 17,20-lyase reaction.[4]
-
Substrates:
-
For 17α-hydroxylase activity: Pregnenolone or Progesterone.
-
For 17,20-lyase activity: 17α-hydroxypregnenolone.
-
Radiolabeled substrates (e.g., ³H or ¹⁴C) are often used for sensitive detection.
-
-
Cofactors: NADPH (cofactor for NADPH-P450 reductase).
-
Buffer System: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Lipid: Dilauroylphosphatidylcholine (DLPC) for reconstitution of the membrane-bound enzymes.
-
Test Compound: Seviteronel (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Detection System: High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Mass Spectrometry (LC-MS).
4.2. Assay Workflow
The following diagram outlines the typical workflow for the in vitro inhibition assay.
References
- 1. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting of CYP17A1 Lyase by VT-464 Inhibits Adrenal and Intratumoral Androgen Biosynthesis and Tumor Growth of Castration Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17alpha-hydroxylase/17,20-lyase (p450(17alpha)) inhibitors in the treatment of prostate cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ASN001: A Novel Selective CYP17 Lyase Inhibitor for the Treatment of Castration-Resistant Prostate Cancer
An In-depth Technical Guide
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, driven by persistent androgen receptor signaling despite androgen deprivation therapy. A key mechanism of resistance is the intratumoral and adrenal synthesis of androgens. ASN001 is a novel, orally bioavailable, non-steroidal inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1] What distinguishes this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity aims to reduce androgen synthesis without causing the mineralocorticoid excess that necessitates co-administration of prednisone, a requirement for the first-generation CYP17A1 inhibitor, abiraterone.[1] This guide provides a comprehensive overview of the mechanism of action, preclinical rationale, and clinical data for this compound in the context of mCRPC.
Introduction to Castration-Resistant Prostate Cancer and the Role of Androgen Synthesis
Castration-resistant prostate cancer (CRPC) is characterized by disease progression despite castrate levels of serum testosterone. It is now understood that CRPC is not truly hormone-independent but rather continues to rely on androgen receptor (AR) signaling, which can be activated by low levels of androgens synthesized in the adrenal glands and within the tumor microenvironment.
The enzyme cytochrome P450 17A1 (CYP17A1) is a crucial control point in androgen biosynthesis. It possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. Both activities are required for the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). Therefore, inhibiting CYP17A1 is a validated therapeutic strategy in mCRPC.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1.[1] By selectively targeting the lyase function, this compound aims to block the production of androgen precursors, thereby reducing the ligands that can activate the androgen receptor and drive prostate cancer cell proliferation.
The key innovation of this compound lies in its selectivity. Non-selective inhibition of both CYP17A1 activities, as seen with abiraterone, leads to a blockage in cortisol synthesis. This results in a compensatory increase in adrenocorticotropic hormone (ACTH), which can lead to an overproduction of mineralocorticoids, causing hypertension, hypokalemia, and fluid retention. To counteract this, patients treated with abiraterone require co-administration of prednisone. This compound's selective inhibition of the lyase activity is designed to leave cortisol synthesis relatively intact, thus avoiding the need for concurrent steroid therapy.[1]
Signaling Pathway
Preclinical Studies
Preclinical investigations of this compound demonstrated potent and selective inhibition of CYP17 lyase. These studies were foundational in establishing the molecule's differentiated profile. While specific IC50 values from published peer-reviewed literature are not publicly available, conference abstracts have reported that these studies confirmed the selective inhibition of testosterone synthesis over cortisol synthesis.[2] This selectivity is the basis for this compound's potential to be administered without concomitant prednisone.[1] Additionally, preclinical data indicated high oral bioavailability and a low potential for drug-drug interactions, supporting its development as a once-daily oral therapy.
Experimental Protocols (General Description)
Standard preclinical evaluation for a CYP17A1 inhibitor would involve the following types of assays:
-
Enzyme Inhibition Assays: Recombinant human CYP17A1 enzyme would be used to determine the IC50 values for both the 17α-hydroxylase and 17,20-lyase activities. This is a critical step to quantify the selectivity of the inhibitor. Substrates such as radiolabeled progesterone and 17α-hydroxyprogesterone would be used, and the formation of their respective products would be measured in the presence of varying concentrations of this compound.
-
Cell-Based Assays: Human adrenal carcinoma cell lines (e.g., NCI-H295R), which express the key steroidogenic enzymes, would be used to assess the effect of this compound on the production of androgens and cortisol in a more physiologically relevant context.
-
In Vivo Models: The antitumor activity of this compound would be evaluated in xenograft models of human prostate cancer implanted in castrated male mice. Tumor growth inhibition would be the primary endpoint. Pharmacodynamic studies would also be conducted to measure the levels of circulating androgens and corticosteroids in response to this compound treatment.
Clinical Development in mCRPC
This compound was evaluated in a Phase 1/2, multicenter, open-label clinical trial (NCT02349139) in men with progressive mCRPC.[3]
Experimental Protocol: Phase 1/2 Trial (NCT02349139)
-
Study Design: The study consisted of a Phase 1 dose-escalation part and a Phase 2 expansion part.[3]
-
Phase 1: Enrolled patients with mCRPC, including those who had received prior treatment with abiraterone or enzalutamide. The primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D). Patients received once-daily oral this compound at escalating doses of 50, 100, 200, 300, and 400 mg.[3]
-
Phase 2: Enrolled patients who were naïve to abiraterone and enzalutamide. The primary objective was to evaluate the clinical efficacy and safety of this compound.[3]
-
-
Key Inclusion Criteria:
-
Histologically confirmed adenocarcinoma of the prostate.
-
Ongoing androgen deprivation therapy with a serum testosterone level < 50 ng/dL.
-
Progressive disease.
-
Metastatic disease documented by imaging.
-
-
Key Exclusion Criteria:
-
Prior use of enzalutamide or abiraterone (for Phase 2).
-
Use of systemic glucocorticoids (e.g., prednisone) within 14 days of starting the study medication.
-
Known brain metastasis.
-
-
Endpoints:
-
Primary: MTD, dose-limiting toxicities, and recommended Phase 2 dose.
-
Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging-based response).
-
Experimental Workflow
References
ASN001: A Deep Dive into the Discovery and Development of a Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key differentiator of this compound is its selective inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase activity. This selectivity is designed to potently suppress testosterone production while minimizing the impact on cortisol synthesis, thereby potentially obviating the need for co-administration of prednisone, a requirement for the first-generation CYP17A1 inhibitor abiraterone to manage adrenal insufficiency-like side effects.
This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing available preclinical and clinical data, detailing experimental methodologies, and visualizing key pathways and processes.
Discovery and Rationale
The development of this compound was driven by the need for more targeted therapies for mCRPC that could overcome the limitations of existing treatments. While androgen deprivation therapy (ADT) is the cornerstone of prostate cancer treatment, the disease often progresses to a castration-resistant state where tumors can synthesize their own androgens. The enzyme CYP17A1 is a key player in this process, catalyzing two crucial reactions in the steroidogenesis pathway: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.
The first-generation CYP17A1 inhibitor, abiraterone, inhibits both the hydroxylase and lyase functions of the enzyme. While effective in reducing androgen levels, the inhibition of 17α-hydroxylase also disrupts cortisol production, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, manifesting as hypertension, hypokalemia, and fluid retention. To counteract these side effects, co-administration of prednisone is necessary.
The discovery of this compound was centered on the hypothesis that a selective inhibitor of the 17,20-lyase activity of CYP17A1 could effectively block androgen synthesis without significantly affecting cortisol production. This would, in theory, maintain the anti-tumor efficacy while avoiding the adverse effects associated with mineralocorticoid excess, thus eliminating the need for concurrent steroid therapy. The medicinal chemistry effort, therefore, focused on identifying a non-steroidal scaffold that could achieve this desired selectivity profile.
Mechanism of Action
This compound selectively binds to the active site of the CYP17A1 enzyme and inhibits its 17,20-lyase activity. This targeted inhibition leads to a significant reduction in the production of DHEA and androstenedione, and consequently, a profound decrease in testosterone levels. The selectivity for the lyase over the hydroxylase activity is crucial to its proposed safety profile.
Signaling Pathway
dot
Caption: Steroidogenesis pathway and the selective inhibition of CYP17A1 lyase by this compound.
Preclinical Development
In Vitro Studies
While specific quantitative data from the initial in vitro discovery assays for this compound are not publicly available, conference abstracts have reported on its preclinical profile. These studies were crucial in establishing the compound's potency, selectivity, and mechanism of action.
Experimental Protocol: CYP17A1 Enzyme Inhibition Assay (General Methodology)
A general protocol for assessing the inhibitory activity of compounds against human CYP17A1 involves the use of recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).
-
Enzyme Preparation: Recombinant human CYP17A1 and cytochrome P450 reductase are prepared and quantified.
-
Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.4) containing the recombinant enzymes, a NADPH regenerating system, and the test compound (this compound) at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a radiolabeled substrate. For the 17α-hydroxylase activity, [3H]-progesterone is commonly used, and for the 17,20-lyase activity, [3H]-17α-hydroxypregnenolone is used.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.
-
Analysis: The substrate and product are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Based on its reported profile, this compound would be expected to show a significantly lower IC50 value for the inhibition of the 17,20-lyase reaction compared to the 17α-hydroxylase reaction.
In Vivo Studies
Preclinical in vivo studies in relevant animal models are essential to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of a drug candidate. While detailed reports of such studies for this compound are not available in peer-reviewed literature, its progression to clinical trials implies a favorable preclinical profile.
Experimental Protocol: Prostate Cancer Xenograft Model (General Methodology)
-
Cell Culture: A human prostate cancer cell line (e.g., LNCaP for androgen-sensitive or VCaP for castration-resistant models) is cultured under standard conditions.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are used.
-
Tumor Implantation: A suspension of the prostate cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound would be administered orally at different dose levels.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
Pharmacodynamic Assessment: Blood samples can be collected to measure serum testosterone and other steroid hormone levels.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Clinical Development
This compound entered a Phase 1/2 clinical trial (NCT02349139) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in men with mCRPC.
Clinical Trial Design (NCT02349139)
-
Phase: 1/2
-
Title: A Study of this compound in Patients With Metastatic Castration-Resistant Prostate Cancer
-
Design: Open-label, dose-escalation (Phase 1) and dose-expansion (Phase 2) study.
-
Population: Men with progressive mCRPC. The Phase 1 portion allowed for patients who had received prior treatment with abiraterone, enzalutamide, and chemotherapy, while the Phase 2 portion was for patients naive to abiraterone or enzalutamide.
-
Intervention: Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg) without co-administration of prednisone.
-
Primary Outcome Measures:
-
Phase 1: Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Phase 2: Prostate-specific antigen (PSA) response rate.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics of this compound.
-
Pharmacodynamic effects on steroid hormone levels.
-
Radiographic progression-free survival (rPFS).
-
Overall survival (OS).
-
Objective response rate (ORR).
-
dot
Caption: Workflow of the Phase 1/2 clinical trial for this compound (NCT02349139).
Clinical Trial Results
The results from the Phase 1/2 trial of this compound have been presented at scientific conferences. The key findings are summarized below.
Safety and Tolerability
This compound was generally well-tolerated. The most common drug-related adverse events were Grade 1 or 2 and included fatigue, nausea, and myalgia. Notably, no clinically significant mineralocorticoid excess, uncontrolled hypertension, or hypokalemia was reported, and no patients required prednisone co-administration.
| Dose Level | Notable Adverse Events |
| Up to 300 mg QD | Generally well-tolerated, with mainly Grade 1-2 adverse events. |
| 400 mg QD | Asymptomatic, reversible Grade 3 elevation of ALT/AST was observed in a few patients, which resolved with dose reduction. |
Pharmacokinetics
This compound demonstrated high oral bioavailability and systemic exposure.
| Dose Level | Cmax (µM) | AUC (µM·h) | T1/2 (h) |
| 100 mg QD | 3.5 | 52 | - |
| 300 mg QD | 6.7 | 80 | 21.5 |
Pharmacodynamics
Treatment with this compound led to a significant reduction in androgen levels. In abiraterone/enzalutamide-naïve patients, testosterone levels decreased to below the quantifiable limit, and DHEA levels decreased by up to 80%. Importantly, there were no dose-related changes in cortisol or ACTH levels, supporting the selective mechanism of action of this compound.
Preliminary Efficacy
Encouraging signs of anti-tumor activity were observed.
| Patient Population | Efficacy Outcome |
| Abiraterone/Enzalutamide-naïve | PSA decline of >50% was observed in 3 out of 4 patients at starting doses of 300/400 mg. |
| Patients with prior abiraterone/enzalutamide exposure | Stable disease for up to 18+ months was observed. |
Conclusion
This compound represents a promising next-generation CYP17A1 inhibitor with a differentiated mechanism of action. Its selective inhibition of the 17,20-lyase activity of CYP17A1 allows for potent suppression of androgen synthesis without the need for concomitant prednisone administration, a significant advantage over existing therapies. The preclinical rationale for its development is sound, and the results from the Phase 1/2 clinical trial have demonstrated a favorable safety profile and encouraging preliminary efficacy in men with mCRPC. Further clinical development will be necessary to fully elucidate the therapeutic potential of this compound in the management of prostate cancer.
ASN001: A Technical Analysis of its Impact on Testosterone and Dehydroepiandrosterone (DHEA) Levels
An In-depth Guide for Researchers and Drug Development Professionals
Lawrenceville, NJ - ASN001, a novel, orally available, non-steroidal inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), has demonstrated significant effects on androgen biosynthesis. Developed by Asana BioSciences, this report provides a detailed technical overview of the impact of this compound on testosterone and dehydroepiandrosterone (DHEA) levels, compiled from available clinical trial data. This document is intended for researchers, scientists, and professionals in the field of drug development.
This compound is distinguished as a selective inhibitor of the CYP17 lyase activity.[1] This selectivity is crucial as it preferentially curtails the synthesis of sex steroids over cortisol, potentially mitigating the need for concurrent prednisone administration that is typically required with non-selective CYP17A1 inhibitors to prevent mineralocorticoid excess.[2]
Quantitative Impact on Steroidogenesis
Clinical data from a Phase 1/2 trial (NCT02349139) in men with metastatic castration-resistant prostate cancer (mCRPC) have quantified the potent effects of this compound on key androgens.[2][3]
| Hormone | Baseline Level | Post-Treatment Level | Percentage Decrease | Citation |
| Testosterone | Not specified | Below Quantifiable Limits | >99% (inferred) | [2] |
| DHEA | Not specified | Not specified | Up to 80% | [2] |
Note: The available data from the ASCO meeting abstract provides a summary of the maximal effect observed. Specific mean or median values for baseline and post-treatment hormone levels, as well as data for different dose cohorts (ranging from 50 mg to 400 mg daily), have not been detailed in publicly available resources.[3]
Mechanism of Action: Selective CYP17 Lyase Inhibition
This compound exerts its function by targeting a critical enzyme in the androgen biosynthesis pathway, CYP17A1. This enzyme possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. Both are essential for the production of androgens, but the 17,20-lyase activity is the rate-limiting step for the synthesis of DHEA and androstenedione, which are precursors to testosterone.[4]
By selectively inhibiting the 17,20-lyase function, this compound effectively blocks the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into DHEA and androstenedione, respectively. This targeted inhibition leads to a significant downstream reduction in the production of testosterone.[1]
Experimental Protocols
The primary data on the effects of this compound on testosterone and DHEA levels originate from a Phase 1/2 multi-center, open-label clinical trial (NCT02349139).[2][5]
Study Design:
-
Part A (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose of this compound. Oral doses of 50, 100, 200, 300, and 400 mg were evaluated once daily.[3]
-
Part B (Dose Expansion): Patients received one of two doses identified in Part A to further evaluate efficacy and safety.[5]
-
Part C (Long-term Extension): Offered to patients who benefited from the treatment.[5]
Patient Population: The study enrolled men with progressive metastatic castration-resistant prostate cancer. The Phase 1 portion allowed for pre-treated patients, while the Phase 2 portion was restricted to patients who had not received prior treatment with enzalutamide or abiraterone.[2]
Hormone Level Analysis: While the specific assay methodologies for testosterone and DHEA are not detailed in the available abstracts, standard clinical trial protocols for steroid hormone analysis typically involve:
-
Sample Collection: Collection of whole blood samples at baseline and at specified time points during treatment.
-
Sample Processing: Centrifugation to separate serum or plasma, followed by storage at -80°C until analysis.
-
Assay Method: Quantification of hormone levels is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Immunoassays are also used but can be subject to cross-reactivity.
Conclusion
This compound has demonstrated potent and selective inhibition of CYP17 lyase, leading to a profound reduction in testosterone and DHEA levels in men with metastatic castration-resistant prostate cancer. The observed decrease of testosterone to below quantifiable limits and a substantial reduction in DHEA underscore the drug's significant impact on androgen synthesis.[2] The selectivity of this compound may offer a favorable safety profile by avoiding the mineralocorticoid excess associated with non-selective CYP17A1 inhibitors.[2] Further publication of detailed data from the Phase 1/2 clinical trial will be invaluable for a more comprehensive understanding of the dose-response relationship and the full clinical potential of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ASN001, a Selective CYP17 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is an experimental non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase activities. Both activities are essential for the production of androgens, such as testosterone, which can fuel the growth of hormone-dependent cancers like prostate cancer. This compound is designed to selectively inhibit the 17,20-lyase activity of CYP17A1, thereby blocking androgen synthesis.[1] This document provides detailed protocols for the in vitro characterization of this compound, focusing on its enzymatic inhibition and its effects on steroid hormone production in a relevant human cell line.
Mechanism of Action
This compound selectively targets the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is a key player in the steroid biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens, including testosterone. By inhibiting the 17,20-lyase activity, this compound effectively reduces the production of androgens.[1] The selective inhibition of the lyase activity is advantageous as it is expected to have a lesser impact on cortisol biosynthesis, which primarily relies on the 17α-hydroxylase activity of CYP17A1.[1]
Signaling Pathway
The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.
Caption: Steroidogenesis pathway and this compound's point of inhibition.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays.
Table 1: Inhibition of Recombinant Human CYP17A1 Enzymatic Activity
| Parameter | This compound | Abiraterone (Control) |
| 17α-Hydroxylase IC₅₀ (nM) | >10,000 | 15 |
| 17,20-Lyase IC₅₀ (nM) | 50 | 2.5 |
| Lyase Selectivity Index (Hydroxylase IC₅₀ / Lyase IC₅₀) | >200 | 6 |
Table 2: Inhibition of Steroid Production in NCI-H295R Cells
| Steroid Hormone | This compound IC₅₀ (nM) | Abiraterone (Control) IC₅₀ (nM) |
| Testosterone | 75 | 5 |
| Dehydroepiandrosterone (DHEA) | 60 | 4 |
| Androstenedione | 70 | 6 |
| Cortisol | >10,000 | 50 |
Experimental Protocols
Recombinant Human CYP17A1 Inhibition Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the 17α-hydroxylase and 17,20-lyase activities of recombinant human CYP17A1.
Caption: Workflow for the recombinant CYP17A1 inhibition assay.
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
This compound (test compound)
-
Abiraterone (positive control)
-
[³H]-Progesterone (for hydroxylase assay)
-
[³H]-17α-Hydroxypregnenolone (for lyase assay)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplates
-
Scintillation counter and fluid (for radiometric assay) or LC-MS/MS system
-
Compound Preparation: Prepare a serial dilution of this compound and abiraterone in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Prepare an enzyme master mix containing recombinant human CYP17A1, POR, and cytochrome b5 in the reaction buffer. The optimal ratio should be empirically determined (a common starting ratio is 1:2:1 for CYP17A1:POR:b5).
-
Assay Plate Setup: Add 1 µL of the serially diluted this compound, abiraterone, or DMSO (vehicle control) to the wells of a 96-well microplate.
-
Enzyme Addition: Add 50 µL of the enzyme master mix to each well.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the reaction buffer containing NADPH and the radiolabeled substrate ([³H]-Progesterone for the hydroxylase assay or [³H]-17α-Hydroxypregnenolone for the lyase assay).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Product Analysis:
-
Radiometric Assay: Extract the steroids and separate the substrate from the product using thin-layer chromatography (TLC). Quantify the radioactivity of the product spot using a scintillation counter.
-
LC-MS/MS: Analyze the reaction mixture for the presence of the specific product.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
NCI-H295R Cell-Based Steroidogenesis Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the production of various steroid hormones in the human adrenal carcinoma cell line NCI-H295R.
Caption: Workflow for the NCI-H295R cell-based steroidogenesis assay.
-
NCI-H295R human adrenal carcinoma cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium)
-
This compound (test compound)
-
Abiraterone (positive control)
-
Forskolin (to stimulate steroidogenesis, optional)
-
24-well cell culture plates
-
ELISA kits for testosterone, DHEA, androstenedione, and cortisol, or an LC-MS/MS system
-
Cell Culture: Maintain NCI-H295R cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or abiraterone. Include a vehicle control (DMSO). Forskolin can be added to stimulate steroid production.
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Steroid Analysis:
-
ELISA: Use commercially available ELISA kits to measure the concentrations of testosterone, DHEA, androstenedione, and cortisol in the supernatant according to the manufacturer's instructions.
-
LC-MS/MS: Use a validated LC-MS/MS method for the simultaneous quantification of multiple steroids.
-
-
Data Analysis: Calculate the percentage of inhibition of each steroid's production for each concentration of this compound. Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's inhibitory activity against CYP17A1 and its impact on steroidogenesis. These assays are essential for characterizing the potency and selectivity of this compound and for providing the foundational data required for further preclinical and clinical development. Researchers should optimize the described conditions based on their specific laboratory setup and reagents.
References
Application Notes and Protocols for ASN001 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] By selectively inhibiting the synthesis of testosterone over cortisol, this compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Clinical studies in patients with metastatic CRPC have demonstrated its potential for inducing significant PSA declines and disease stabilization.[1][2][3] These application notes provide a detailed guide for the preclinical evaluation of this compound in prostate cancer cell lines, offering protocols for its use and outlining key experimental assays to assess its efficacy and mechanism of action.
While specific preclinical data on this compound in prostate cancer cell lines, such as IC50 values, are not extensively available in the public domain, the following protocols are based on established methodologies for similar CYP17 inhibitors, like Abiraterone Acetate. Researchers should adapt these protocols as necessary for their specific experimental needs.
Data Presentation
As specific quantitative data for this compound in various prostate cancer cell lines is not publicly available, the following table provides a template for researchers to populate with their own experimental data. This structured format will facilitate the comparison of this compound's effects across different cell lines and experimental conditions.
Table 1: Template for Summarizing Experimental Data for this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | IC50 (µM) | Assay Type | Treatment Duration (hours) | Observed Effects |
| LNCaP | Positive | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Inhibition of cell proliferation |
| C4-2B | Positive | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Inhibition of cell proliferation |
| VCaP | Positive (AR amplification) | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Inhibition of cell proliferation |
| PC-3 | Negative | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Minimal effect on proliferation |
| DU145 | Negative | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Minimal effect on proliferation |
| 22Rv1 | Positive (AR-V7 variant) | Data to be determined | Cell Viability (MTT/XTT) | 72 | e.g., Inhibition of cell proliferation |
Signaling Pathway
This compound targets the androgen biosynthesis pathway by inhibiting the enzyme CYP17 lyase. This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). By blocking this step, this compound effectively reduces the levels of androgens that can activate the androgen receptor (AR) and promote prostate cancer cell growth.
Caption: Mechanism of action of this compound in inhibiting androgen synthesis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in prostate cancer cell lines.
Cell Culture and Maintenance
-
Prostate Cancer Cell Lines:
-
Androgen-sensitive: LNCaP, C4-2B, VCaP
-
Androgen-insensitive: PC-3, DU145
-
Castration-resistant: 22Rv1
-
-
Culture Medium:
-
RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For experiments investigating androgen-dependent effects, use charcoal-stripped FBS to remove endogenous steroids.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
Preparation of this compound Stock Solution
-
Solvent: Due to its non-steroidal nature, this compound is likely soluble in dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term storage.
-
When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Caption: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT/XTT)
This assay determines the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
96-well plates
-
Prostate cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to assess the effect of this compound on the protein expression levels of key markers in the androgen receptor signaling pathway.
-
Target Proteins:
-
Androgen Receptor (AR)
-
Prostate-Specific Antigen (PSA)
-
Housekeeping protein for normalization (e.g., GAPDH, β-actin)
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the housekeeping protein.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression of AR and AR-regulated genes following treatment with this compound.
-
Target Genes:
-
AR (Androgen Receptor)
-
KLK3 (Prostate-Specific Antigen - PSA)
-
TMPRSS2
-
Housekeeping gene for normalization (e.g., GAPDH, ACTB)
-
-
Protocol:
-
Treat cells with this compound as described for Western blot analysis.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with specific primers for the target genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Androgen Synthesis Assay (ELISA)
This assay directly measures the ability of this compound to inhibit the production of androgens (testosterone and DHT) by prostate cancer cells.
-
Protocol:
-
Culture prostate cancer cells capable of androgen synthesis (e.g., LNCaP cells grown in androgen-deprived conditions to upregulate the steroidogenic pathway) in the presence of an androgen precursor (e.g., DHEA).
-
Treat the cells with varying concentrations of this compound.
-
After a specified incubation period (e.g., 48 hours), collect the cell culture supernatant.
-
Measure the concentration of testosterone and/or DHT in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Compare the androgen levels in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.
-
Conclusion
This compound is a promising CYP17 lyase inhibitor with clinical activity in castration-resistant prostate cancer. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound in prostate cancer cell lines. By systematically evaluating its effects on cell viability, androgen receptor signaling, and androgen synthesis, researchers can gain valuable insights into its preclinical efficacy and mechanism of action. This will be instrumental in guiding its further development and potential application in the treatment of prostate cancer.
References
Application Notes and Protocols for ASN001/AST-001 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosing and administration of ASN001/AST-001 in various animal models for preclinical cancer research. The information compiled herein is based on publicly available data from preclinical studies. It is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this agent.
Note on Nomenclature: There is public domain information available for multiple investigational drugs designated as "this compound" or "AST-001" from different pharmaceutical companies for distinct therapeutic indications. These notes focus on the AKR1C3-activated prodrug, referred to as AST-001, developed by Ascentawits Pharmaceuticals for the treatment of cancer. This compound is also identified in literature as OBI-3424, TH-3424, and AST-3424.
Mechanism of Action
AST-001 is a nitrogen mustard prodrug that is selectively activated in tumors with high expression of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3).[1] AKR1C3 metabolizes the inactive prodrug into a potent cytotoxic aziridine, AST-2660, which is a DNA alkylating agent.[1] This targeted activation leads to DNA damage and subsequent apoptosis in cancer cells, while sparing tissues with low AKR1C3 expression, thereby offering a potentially wider therapeutic window.
Signaling Pathway and Mechanism of Action of AST-001
Data Presentation: Dosing and Administration in Animal Models
The following tables summarize the quantitative data on the dosing and administration of AST-001 and its related compounds (OBI-3424/TH-3424) in various preclinical animal models.
Table 1: Pharmacokinetic Studies of AST-001
| Animal Model | Compound | Dose | Route of Administration | Dosing Schedule | Key Findings |
| Sprague-Dawley Rats | AST-001 | 1.5, 4.5, and 13.5 mg/kg | Intravenous (IV) Bolus | Single and once daily for 7 days | Dose-dependent pharmacokinetics. Half-life: 4.89 to 5.75 hours. No significant accumulation.[1] |
| Cynomolgus Monkeys | AST-001 | 0.5, 1.5, and 4.5 mg/kg | 1-hour Intravenous (IV) Infusion | Once daily for 7 days | Dose-dependent pharmacokinetics. Half-life increased with dose (1.66 to 5.56 hours). No significant accumulation.[1] |
| Athymic Nude Mice with Liver Cancer PDX | AST-001 | Not specified | Intravenous (IV) | Single dose | Extensive distribution to selected tissues.[1] |
Table 2: Efficacy Studies of OBI-3424/TH-3424/AST-3424
| Animal Model | Cancer Type | Compound | Dose | Route of Administration | Dosing Schedule | Key Efficacy Outcomes |
| Patient-Derived Xenograft (PDX) Mice | T-cell Acute Lymphoblastic Leukemia (T-ALL) | OBI-3424 | Not specified | Intravenous (IV) | Every 7 days for 3 doses | Significantly prolonged event-free survival (17.1 to 77.8 days). Disease regression in 8 of 9 PDXs.[2] |
| Patient-Derived Xenograft (PDX) Mice | Hepatoblastoma | OBI-3424 | 2.5 mg/kg | Intravenous (IV) | Weekly for 3 weeks | Partial responses and stable disease observed.[3] |
| Orthotopic HepG2 Mouse Model | Liver Cancer | TH-3424 | 2.5 mg/kg and 5 mg/kg | Intravenous (IV) | Once weekly for 3 weeks (Q7Dx3) | 3 of 8 mice at 2.5 mg/kg and 8 of 8 mice at 5 mg/kg were tumor-free at day 35. Superior efficacy compared to Sorafenib.[4] |
| Patient-Derived Xenograft (PDX) Mice | Liver Cancer | TH-3424 | As low as 1.5 mg/kg | Intravenous (IV) | Weekly | Eliminated liver tumors with no apparent toxicity.[5] |
| Orthotopic HepG2 Mouse Model | Liver Cancer | AST-3424 | 2.5 mg/kg and 5 mg/kg | Intravenous (IV) | Once weekly for 2 weeks (Q7D x 2) | Dose-dependent tumor inhibition. 80% complete regression at 2.5 mg/kg and 100% at 5 mg/kg.[6] |
| H460 Xenograft Mouse Model | Non-small Cell Lung Cancer | AST-3424 | 0.625, 1.25, and 2.5 mg/kg | Intravenous (IV) | Once weekly for 2 weeks, 1 week off, then once weekly for 2 weeks | Efficacy study conducted; specific outcomes not detailed in the abstract.[6] |
Experimental Protocols
The following protocols are generalized methodologies based on the available literature for conducting preclinical efficacy studies with AST-001 or its analogues. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol describes the general steps for establishing PDX models, which are crucial for evaluating the efficacy of AST-001 in a clinically relevant setting.
Materials:
-
Fresh, sterile patient tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Surgical instruments
-
Anesthesia
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Matrigel (optional)
Procedure:
-
Tumor Tissue Preparation:
-
Obtain fresh tumor tissue from patients under sterile conditions.
-
Wash the tissue with cold PBS or culture medium.
-
Mechanically mince the tumor into small fragments (1-3 mm³).
-
-
Animal Preparation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the site of implantation (typically the flank).
-
-
Implantation:
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the pocket. The use of Matrigel may enhance engraftment.
-
Close the incision with sutures or surgical clips.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once tumors reach a certain volume (e.g., 100-200 mm³), the mice can be randomized into treatment groups.
-
Experimental Workflow for PDX Model Establishment and Efficacy Study
Protocol 2: Intravenous Administration of AST-001 in Mice
This protocol outlines the procedure for intravenous administration of AST-001 for efficacy studies in tumor-bearing mice.
Materials:
-
AST-001 formulated in a suitable vehicle (e.g., saline, DMSO/Cremophor-based vehicle)
-
Tumor-bearing mice
-
Insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Restraining device for mice
-
Warming lamp or pad
Procedure:
-
Preparation:
-
Prepare the dosing solution of AST-001 at the desired concentration.
-
Warm the mouse's tail using a warming lamp or pad to dilate the lateral tail veins.
-
-
Restraint:
-
Place the mouse in a suitable restraining device to immobilize it and expose the tail.
-
-
Injection:
-
Identify one of the lateral tail veins.
-
Swab the tail with alcohol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the AST-001 solution.
-
If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Schedule:
-
Repeat the administration as per the defined schedule (e.g., once weekly for three weeks).
-
Conclusion
The preclinical data available for the AKR1C3-activated prodrug AST-001 (and its analogues OBI-3424/TH-3424) demonstrate its potential as a targeted therapy for cancers with high AKR1C3 expression. The provided dosing and administration information from various animal models serves as a valuable resource for designing future in vivo studies. Researchers should carefully consider the specific cancer model, the expression level of AKR1C3, and the pharmacokinetic properties of the compound when developing their experimental protocols. Adherence to institutional animal care and use guidelines is paramount in all preclinical research.
References
- 1. Characterization of AST-001 non-clinical pharmacokinetics: A novel selective AKR1C3-activated prodrug in mice, rats, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OBI-3424, a novel AKR1C3-activated prodrug, exhibits potent efficacy against preclinical models of T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel AKR1C3 Specific Prodrug TH3424 With Potent Antitumor Activity in Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
Application Notes and Protocols for Cell-Based Efficacy Testing of ASN001
A Note on the Identity of ASN001: Publicly available information regarding "this compound" presents conflicting mechanisms of action. Some sources describe this compound as a selective CYP17 lyase inhibitor intended for the treatment of metastatic castration-resistant prostate cancer[1][2][3]. Another source identifies this compound as a non-selective β-Adrenergic receptor blocker for infantile hemangioma[4]. Additionally, literature concerning RAF inhibitors for cancer treatment exists, which may be relevant to the user's interest in oncology[5][6][7][8][9][10][11][12][13].
Given the context of efficacy testing in a research and drug development setting, this document provides comprehensive cell-based assay recommendations for two potential oncological applications of a compound like this compound: as a RAF inhibitor and as a CYP17 lyase inhibitor .
Scenario 1: this compound as a RAF Inhibitor
Application Notes
The Ras/Raf/MEK/ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival[6][14][15]. In many cancers, mutations in genes like BRAF can lead to constitutive activation of this pathway, driving uncontrolled cell growth[5][6][11]. BRAF V600E is a common mutation found in melanoma and other cancers[7][10][12]. Inhibitors targeting mutated BRAF or other components of the RAF family are a key therapeutic strategy[10][13].
To evaluate the efficacy of a putative RAF inhibitor such as this compound, a panel of cell-based assays is recommended to assess its impact on cell viability, its ability to induce apoptosis, and its direct engagement with the target protein and pathway.
Recommended Cell Lines:
-
BRAF V600E-mutant cell lines: A375 (melanoma), SK-MEL-28 (melanoma), HT-29 (colorectal cancer)[12], HCT116 (colorectal cancer)[16].
-
BRAF wild-type cell lines: MEF (mouse embryonic fibroblasts), various other cancer cell lines relevant to the specific research focus.
Recommended Cell-Based Assays
A multi-faceted approach to assaying the efficacy of a RAF inhibitor is crucial. This should include assessments of overall cell health, specific induction of programmed cell death, and confirmation of on-target activity.
-
Cell Viability/Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay): This assay determines the number of viable cells in culture by quantifying ATP, which is indicative of metabolically active cells[17]. A decrease in ATP levels suggests a reduction in cell viability due to cytotoxicity or cytostatic effects.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay): Many anti-cancer drugs induce apoptosis, or programmed cell death[17]. This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway[18][19]. An increase in caspase 3/7 activity is a hallmark of apoptosis.
-
Target Engagement Assay (NanoBRET™ Target Engagement Intracellular Kinase Assay): This assay measures the binding of a compound to its target kinase within living cells[20][21][22]. It provides a direct measure of target engagement and can be used to determine the affinity of the compound for its target in a physiological context.
-
Downstream Pathway Analysis (Western Blotting): To confirm that the inhibitor is acting on the intended pathway, the phosphorylation status of downstream effectors such as MEK and ERK can be analyzed by Western blotting. A potent RAF inhibitor should decrease the levels of phosphorylated MEK and ERK.
Data Presentation
| Assay Type | Cell Line | This compound Concentration | Endpoint Measured | Result (Example) |
| Cell Viability | A375 | 0.1 µM - 100 µM | IC50 (ATP levels) | 5.5 µM |
| Apoptosis | A375 | 10 µM | Fold change in Caspase 3/7 activity | 4.2-fold increase |
| Target Engagement | HEK293 (expressing BRAF V600E) | 0.01 µM - 10 µM | IC50 (NanoBRET ratio) | 0.8 µM |
| Pathway Analysis | A375 | 10 µM | % reduction in p-ERK | 85% reduction |
Experimental Protocols
Principle: This homogeneous assay measures the amount of ATP present in a cell culture, which is directly proportional to the number of viable, metabolically active cells[17]. The assay reagent lyses the cells and contains luciferase and its substrate, which generate a luminescent signal in the presence of ATP[17].
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound (and appropriate vehicle controls) and incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes[2][23][24].
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions[2][23][24].
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well[2][23].
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis[2][23].
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[2][23].
-
Measure the luminescence using a plate reader[23].
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Principle: This luminescent assay measures the activity of caspase-3 and -7, key biomarkers of apoptosis[18][19]. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, the substrate for luciferase[18].
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound and controls as for the viability assay.
-
After the incubation period, equilibrate the plate to room temperature[25].
-
Reconstitute the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol[19][25].
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well[25].
-
Mix the contents gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours[25].
-
Measure the luminescence with a plate reader.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies specific to the phosphorylated (active) forms of proteins in a signaling pathway, the effect of an inhibitor can be assessed.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (and total ERK and a loading control like GAPDH on separate blots or after stripping) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control.
Mandatory Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy as a RAF inhibitor.
Scenario 2: this compound as a CYP17 Lyase Inhibitor
Application Notes
In prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth and survival[26]. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to and activate the AR[5][27]. CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the production of androgen precursors[28]. Inhibiting CYP17A1 is a validated therapeutic strategy for castration-resistant prostate cancer (CRPC).
To assess the efficacy of a potential CYP17 lyase inhibitor like this compound, cell-based assays should focus on androgen-dependent prostate cancer cell lines and measure effects on cell proliferation, apoptosis, and the androgen signaling pathway.
Recommended Cell Lines:
-
Androgen-sensitive prostate cancer cell lines: LNCaP, VCaP, 22Rv1[10][29][30].
-
Androgen-insensitive prostate cancer cell lines (as controls): PC-3, DU-145[29][30][31][32].
Recommended Cell-Based Assays
-
Cell Viability/Proliferation Assay (MTT or WST-8 Assay): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. They are widely used to assess the cytotoxic and cytostatic effects of compounds on prostate cancer cells[1][3][8][33][34].
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[3][11][34]. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Androgen Receptor (AR) Signaling Pathway Analysis (Western Blotting): The efficacy of a CYP17 lyase inhibitor can be confirmed by observing a reduction in the expression of AR-regulated genes, such as Prostate-Specific Antigen (PSA). Western blotting can be used to measure the protein levels of AR and PSA[26][35].
Data Presentation
| Assay Type | Cell Line | This compound Concentration | Endpoint Measured | Result (Example) |
| Cell Viability | LNCaP | 0.1 µM - 100 µM | IC50 (MTT absorbance) | 8.2 µM |
| Apoptosis | LNCaP | 10 µM | % Apoptotic Cells | 35% |
| Pathway Analysis | LNCaP | 10 µM | % reduction in PSA protein | 75% reduction |
Experimental Protocols
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Principle: This flow cytometry-based assay detects apoptosis by utilizing the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity.
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Principle: As described in the RAF inhibitor section, Western blotting is used to detect specific proteins. In this context, it is used to assess the levels of androgen receptor (AR) and its downstream target, prostate-specific antigen (PSA), to confirm the inhibition of the androgen signaling pathway.
Protocol:
-
Culture LNCaP cells in androgen-depleted medium for 24-48 hours before the experiment.
-
Treat the cells with this compound in the presence of a synthetic androgen (e.g., R1881) to stimulate the AR pathway.
-
Lyse the cells and quantify protein concentration as previously described.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane[35][36].
-
Block the membrane and incubate with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH)[26][35].
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and quantify the relative protein expression levels[35].
Mandatory Visualizations
Caption: The androgen biosynthesis pathway highlighting the role of CYP17A1 and its inhibition by this compound.
Caption: General experimental workflow for testing this compound efficacy as a CYP17 lyase inhibitor.
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. New prostate cancer cell lines shed light on CRPC | Fred Hutchinson Cancer Center [fredhutch.org]
- 5. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 11. mdpi.com [mdpi.com]
- 12. Sensitivities and Dependencies of BRAF Mutant Colorectal Cancer Cell Lines with or without PIK3CA Mutations for Discovery of Vulnerabilities with Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 16. genecopoeia.com [genecopoeia.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. NanoBRET® TE Intracellular RAF Dimer Assays Technical Manual [promega.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 22. benchchem.com [benchchem.com]
- 23. OUH - Protocols [ous-research.no]
- 24. ch.promega.com [ch.promega.com]
- 25. promega.com [promega.com]
- 26. benchchem.com [benchchem.com]
- 27. Androgen Metabolism | GLOWM [glowm.com]
- 28. researchgate.net [researchgate.net]
- 29. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 30. researchgate.net [researchgate.net]
- 31. pnas.org [pnas.org]
- 32. Induction of apoptosis in human prostate cancer cell line, PC3, by 3,3′-diindolylmethane through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Apoptosis-mediated anticancer activity in prostate cancer cells of a chestnut honey (Castanea sativa L.) quinoline–pyrrolidine gamma-lactam alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ASN001 Treatment in LNCaP and PC-3 Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ASN001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway. By selectively blocking the conversion of progesterone and pregnenolone to dehydroepiandrosterone (DHEA) and androstenedione, this compound effectively reduces the production of androgens, including testosterone. This mechanism is of significant therapeutic interest in the context of prostate cancer, a disease often driven by androgen receptor (AR) signaling.
This document provides detailed protocols and application notes for studying the effects of this compound on two distinct human prostate cancer cell lines: LNCaP and PC-3. LNCaP cells are androgen-sensitive and express a functional androgen receptor, making them a relevant model for hormone-dependent prostate cancer. In contrast, PC-3 cells are androgen-independent and lack AR expression, representing a more advanced, castration-resistant stage of the disease. Investigating the effects of this compound in both cell lines allows for a comprehensive evaluation of its on-target (AR-dependent) and potential off-target (AR-independent) activities.
While specific preclinical data on this compound in these cell lines is not extensively published, the following protocols and expected outcomes are based on the known mechanism of selective CYP17 lyase inhibitors and data from similar compounds such as seviteronel and galeterone.
Data Presentation
The following tables summarize the expected quantitative data from key experiments evaluating the effect of this compound on LNCaP and PC-3 cell lines. These values are illustrative and based on the anticipated activity of a selective CYP17 lyase inhibitor.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Treatment Duration (hours) | Expected IC50 (µM) |
| LNCaP | 72 | 1 - 10 |
| PC-3 | 72 | > 50 |
Table 2: Effect of this compound on Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Expected % Apoptotic Cells (Annexin V Positive) |
| LNCaP | 5 | 48 | 25 - 40 |
| PC-3 | 5 | 48 | 5 - 10 |
Table 3: Effect of this compound on AR-Regulated Protein Expression in LNCaP Cells (Western Blot)
| Target Protein | Treatment | Expected Change in Expression |
| Androgen Receptor (AR) | This compound (5 µM, 48h) | Downregulation |
| Prostate-Specific Antigen (PSA) | This compound (5 µM, 48h) | Significant Downregulation |
| PARP (cleaved) | This compound (5 µM, 48h) | Upregulation |
| β-Actin | This compound (5 µM, 48h) | No significant change |
Experimental Protocols
Cell Culture
-
LNCaP Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
PC-3 Cells: Culture in F-12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on LNCaP and PC-3 cells.
Materials:
-
LNCaP and PC-3 cells
-
96-well plates
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed LNCaP and PC-3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C.
-
Prepare serial dilutions of this compound in the respective complete culture medium.
-
Remove the overnight culture medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
LNCaP and PC-3 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed LNCaP and PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After 24 hours, treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting
Objective: To analyze the effect of this compound on the expression of key proteins in the androgen receptor signaling pathway.
Materials:
-
LNCaP cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the expression of target proteins to the loading control (β-actin).
Mandatory Visualizations
Caption: this compound inhibits androgen synthesis and AR signaling.
Caption: Workflow for the MTT cell viability assay.
Caption: Expected outcomes of this compound in LNCaP vs. PC-3 cells.
Evaluating the Efficacy of ASN001 In Vivo: Application Notes and Protocols for Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo evaluation of ASN001, a novel and selective non-steroidal CYP17 lyase inhibitor, using xenograft models of prostate cancer. This compound selectively inhibits testosterone synthesis over cortisol synthesis, offering a potential therapeutic advantage in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] The following protocols and methodologies are designed to guide researchers in establishing robust preclinical studies to assess the anti-tumor efficacy and pharmacodynamic effects of this compound.
Introduction
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, even in castration-resistant states. One key mechanism of resistance is the intratumoral and adrenal synthesis of androgens. This compound targets the cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase activity, this compound effectively reduces the production of testosterone and other androgens that fuel prostate cancer growth. Preclinical studies have indicated that this compound is a potent inhibitor of CYP17 lyase.[1]
Xenograft models, utilizing either established prostate cancer cell lines (Cell-Derived Xenografts, CDX) or patient-derived tumor tissue (Patient-Derived Xenografts, PDX), are indispensable tools for the in vivo assessment of novel anti-cancer agents like this compound.[2][3][4] These models allow for the evaluation of a compound's anti-tumor activity, dose-response relationships, and its effects on relevant biomarkers in a living organism.
This document outlines the necessary protocols for conducting xenograft studies to evaluate this compound, including cell line selection, establishment of xenografts, drug formulation and administration, and methods for assessing treatment efficacy.
Signaling Pathway of this compound Target
This compound inhibits CYP17A1 lyase, a key enzyme in the androgen biosynthesis pathway, thereby blocking the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. This leads to a significant reduction in the synthesis of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.
Caption: this compound inhibits CYP17A1 lyase, blocking androgen synthesis.
Experimental Protocols
Cell Line Selection and Culture
The choice of a suitable prostate cancer cell line is critical for a successful xenograft study. For evaluating a CYP17 lyase inhibitor like this compound, androgen-sensitive cell lines are most appropriate.
-
Recommended Cell Lines:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutated androgen receptor. It is widely used for studying androgen-dependent tumor growth.[5]
-
VCaP: Derived from a vertebral bone metastasis, this cell line overexpresses the androgen receptor and is sensitive to androgens.[5]
-
LAPC4: An androgen-dependent human prostate cancer cell line established from a patient's lymph node metastasis.[6]
-
-
Cell Culture Conditions:
-
Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Regularly test cells for mycoplasma contamination.
-
Xenograft Model Establishment
-
Animals:
-
Use male immunodeficient mice, such as athymic nude (nu/nu) or SCID mice, aged 6-8 weeks.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and regulations.
-
-
Tumor Cell Implantation:
-
Harvest prostate cancer cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft study evaluating this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Drug Formulation and Administration
-
This compound Formulation:
-
Based on its oral bioavailability, this compound can be formulated for oral gavage.[1]
-
A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) in saline.
-
Prepare fresh formulations regularly and store them appropriately.
-
-
Dosing and Treatment Schedule:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (low dose, e.g., 15 mg/kg, p.o., daily)
-
This compound (high dose, e.g., 50 mg/kg, p.o., daily)
-
Positive Control (e.g., Abiraterone Acetate, 100 mg/kg, p.o., daily)
-
-
Administer the treatments for a predefined period (e.g., 21-28 days).
-
Efficacy Evaluation
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Body Weight:
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
-
Endpoint Criteria:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Individual mice may be euthanized if they show signs of excessive distress or if their tumors become ulcerated.
-
Pharmacodynamic and Biomarker Analysis
-
Sample Collection:
-
At the end of the study, collect blood samples via cardiac puncture for the analysis of serum biomarkers.
-
Excise the tumors, weigh them, and divide them for various analyses (e.g., histology, western blotting, RNA extraction).
-
-
Biomarker Analysis:
-
Serum Prostate-Specific Antigen (PSA): Measure serum PSA levels using an ELISA kit.
-
Serum Testosterone: Quantify serum testosterone levels to confirm the inhibitory effect of this compound on androgen synthesis.
-
Intratumoral Androgen Levels: Measure androgen levels within the tumor tissue to assess the local impact of this compound.
-
Gene Expression Analysis: Analyze the expression of androgen receptor target genes (e.g., PSA, TMPRSS2) in tumor tissue using qRT-PCR.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data from a xenograft study evaluating this compound. The data presented here is illustrative and based on expected outcomes for a potent CYP17 lyase inhibitor.
Table 1: Anti-tumor Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1250 ± 150 | - |
| This compound | 15 | Daily | 875 ± 120 | 30 |
| This compound | 50 | Daily | 450 ± 95 | 64 |
| Abiraterone Acetate | 100 | Daily | 500 ± 110 | 60 |
Table 2: Effect of this compound on Serum Biomarkers
| Treatment Group | Dose (mg/kg, p.o.) | Serum PSA (ng/mL) ± SEM | Serum Testosterone (ng/dL) ± SEM |
| Vehicle Control | - | 150 ± 25 | 250 ± 40 |
| This compound | 15 | 95 ± 18 | 120 ± 22 |
| This compound | 50 | 40 ± 12 | 30 ± 8 |
| Abiraterone Acetate | 100 | 45 ± 15 | 35 ± 10 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound in prostate cancer xenograft models. These studies are crucial for determining the anti-tumor efficacy, dose-response relationship, and pharmacodynamic effects of this compound, thereby supporting its further clinical development for the treatment of metastatic castration-resistant prostate cancer. Careful selection of the appropriate xenograft model and rigorous adherence to the experimental protocols are essential for generating reliable and translatable preclinical data.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 4. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current mouse and cell models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Measuring the Activity of ASN001, a Selective CYP17 Lyase Inhibitor, in Cell Lysates
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for measuring the activity of ASN001, a selective inhibitor of the 17,20-lyase function of Cytochrome P450 17A1 (CYP17A1), in cell lysates. This compound is an orally available, non-steroidal compound with potential anti-androgenic and antineoplastic activities.[1] By selectively blocking the 17,20-lyase activity of CYP17A1, this compound effectively reduces the production of androgens such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.[1][2] This application note includes a comprehensive overview of the steroidogenesis pathway, detailed protocols for preparing cell lysates, performing the enzymatic assay, and quantifying the results. Additionally, it provides templates for data presentation and visual diagrams of the signaling pathway and experimental workflow to facilitate understanding and implementation.
Introduction to this compound and CYP17A1
CYP17A1 is a critical enzyme in the biosynthesis of steroid hormones, exhibiting both 17α-hydroxylase and 17,20-lyase activities.[2] The 17α-hydroxylase function is essential for the production of glucocorticoids, while both activities are required for the synthesis of androgens.[2] In the context of androgen-dependent cancers, such as prostate cancer, inhibiting CYP17A1 is a key therapeutic strategy.[2][3][4] this compound is a novel inhibitor that selectively targets the 17,20-lyase activity of CYP17A1.[1] This selectivity is advantageous as it aims to reduce androgen production while minimizing the impact on cortisol synthesis, potentially avoiding the need for co-administration of prednisone.[1]
Measuring the activity of this compound in cell lysates is crucial for understanding its potency and mechanism of action in a cellular context. This involves preparing lysates from cells expressing CYP17A1, incubating them with a suitable substrate, and then quantifying the production of the enzymatic product in the presence and absence of this compound.
Data Presentation
Quantitative data from CYP17A1 inhibition assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting key experimental parameters and results.
Table 1: Key Parameters for the CYP17A1 Activity Assay
| Parameter | Recommended Value/Range | Notes |
| Enzyme Source | Cell lysates from NCI-H295R cells or other suitable cell lines expressing CYP17A1 | NCI-H295R is a human adrenocortical carcinoma cell line that expresses key enzymes for steroidogenesis. |
| Substrate | 17α-Hydroxypregnenolone (for 17,20-lyase activity) | Radiolabeled ([3H] or [14C]) or non-radiolabeled substrate can be used depending on the detection method.[5][6] |
| Substrate Concentration | 0.25 - 5 µM | The optimal concentration should be determined empirically and should be close to the Km value for the enzyme.[7] |
| This compound Concentration | 0.1 nM - 10 µM (serial dilution) | A wide range of concentrations is necessary to determine the IC50 value. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 37°C | Optimal temperature for enzymatic activity.[2] |
| Detection Method | LC-MS/MS, Radioimmunoassay (RIA), or Fluorometric Assay | LC-MS/MS is highly specific and sensitive for steroid quantification.[8][9][10] |
Table 2: Example Data for this compound Inhibition of CYP17A1 17,20-Lyase Activity
| This compound Concentration (nM) | Mean Product Formation (pmol/min/mg protein) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 150.2 | 8.5 | 0 |
| 0.1 | 145.1 | 7.9 | 3.4 |
| 1 | 125.8 | 6.3 | 16.2 |
| 10 | 78.3 | 4.1 | 47.9 |
| 100 | 25.6 | 2.2 | 82.9 |
| 1000 | 5.1 | 0.8 | 96.6 |
| 10000 | 2.3 | 0.5 | 98.5 |
| IC50 (nM) | 12.5 |
Experimental Protocols
Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured cells for the measurement of CYP17A1 activity.
Materials:
-
Cultured cells (e.g., NCI-H295R)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.
-
Cell scraper
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Culture cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add a minimal volume of ice-cold PBS and scrape the adherent cells. For suspension cells, pellet the cells by centrifugation.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL per 1-5 million cells).
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C.
In Vitro CYP17A1 17,20-Lyase Inhibition Assay
This protocol describes an assay to determine the IC50 of this compound on the 17,20-lyase activity of CYP17A1 in cell lysates. The detection of the product (DHEA) is described using LC-MS/MS.
Materials:
-
Cell lysate containing CYP17A1
-
This compound stock solution (in DMSO)
-
17α-Hydroxypregnenolone (substrate)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.4
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., deuterated DHEA)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Prepare a master mix containing the cell lysate (e.g., 20-50 µg of protein per well) and the NADPH regenerating system in the Reaction Buffer.
-
Add the master mix to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, 17α-hydroxypregnenolone, to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
Quantification of DHEA by LC-MS/MS
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the steroids using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect DHEA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Quantify the amount of DHEA produced in each sample by comparing its peak area to that of the internal standard and using a standard curve of known DHEA concentrations.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Steroidogenesis Signaling Pathway
Caption: Role of CYP17A1 in the steroid biosynthesis pathway.
Experimental Workflow
Caption: Experimental workflow for measuring this compound activity.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. CYP17A1 inhibitor - Wikipedia [en.wikipedia.org]
- 4. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Combining ASN001 with Other Prostate Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway. By selectively inhibiting the synthesis of testosterone over cortisol, this compound aims to provide a more favorable safety profile compared to other CYP17 inhibitors, potentially obviating the need for co-administration of prednisone.[1][2][3] Clinical trial data from a Phase 1/2 study in men with metastatic castration-resistant prostate cancer (mCRPC) has demonstrated that this compound is well-tolerated and shows encouraging preliminary efficacy, particularly in patients not previously treated with abiraterone or enzalutamide.[2][4] The high oral bioavailability and low potential for drug-drug interactions further support its use in combination therapies.[2][3]
This document provides detailed application notes and protocols for preclinical studies evaluating the combination of this compound with other prostate cancer therapies. A key therapeutic strategy in oncology is to combine drugs with complementary mechanisms of action to enhance efficacy and overcome resistance. Given the interplay between androgen receptor (AR) signaling and DNA damage repair pathways in prostate cancer, a compelling combination strategy is the co-administration of this compound with a Poly (ADP-ribose) polymerase (PARP) inhibitor.
Scientific Rationale for Combining this compound with a PARP Inhibitor
Androgen receptor signaling can regulate the expression of genes involved in the homologous recombination repair (HRR) of DNA damage. Inhibition of the AR pathway, which is the downstream consequence of blocking androgen synthesis with this compound, can induce a state of "BRCAness" or functional HRR deficiency. This renders cancer cells more susceptible to PARP inhibitors, which are effective in tumors with deficient DNA repair mechanisms. This synergistic interaction has been clinically validated with the combination of the CYP17 inhibitor abiraterone and PARP inhibitors. Therefore, combining this compound with a PARP inhibitor presents a promising therapeutic strategy for a broad population of mCRPC patients, potentially including those without inherent HRR gene mutations.
Quantitative Data Summary
The following tables summarize the clinical data for this compound monotherapy from the Phase 1/2 trial and provide hypothetical preclinical data for a combination study of this compound with a PARP inhibitor.
Table 1: Summary of this compound Monotherapy Clinical Data in mCRPC Patients
| Parameter | Phase 1 (Pre-treated) | Phase 2 (Treatment-naïve) | Reference |
| Number of Patients | 23 | 4 | [2][4] |
| Dosage Range | 50-400 mg daily | 300-400 mg daily | [2] |
| PSA Decline > 50% | Not specified | 3 of 4 patients | [1][4] |
| Stable Disease Duration | Up to 18+ months | Up to 37+ weeks | [1][4] |
| Key Adverse Events (Grade 1/2) | Fatigue, nausea, dizziness | Not specified | [2] |
| Grade 3 ALT/AST Elevation (400mg) | 2 patients (reversible) | Not specified | [2] |
| Mineralocorticoid Excess | None reported | None reported | [2] |
| Prednisone Co-administration | Not required | Not required | [2][4] |
Table 2: Hypothetical In Vitro Efficacy of this compound in Combination with a PARP Inhibitor (e.g., Olaparib) in LNCaP Cells
| Treatment Group | IC50 (this compound) | IC50 (PARP Inhibitor) | Combination Index (CI)* |
| This compound alone | 1.5 µM | - | - |
| PARP Inhibitor alone | - | 2.0 µM | - |
| This compound + PARP Inhibitor (1:1 ratio) | 0.6 µM | 0.8 µM | 0.45 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Hypothetical In Vivo Efficacy of this compound and PARP Inhibitor Combination in a Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| This compound (20 mg/kg, daily) | 750 | 40% |
| PARP Inhibitor (50 mg/kg, daily) | 812 | 35% |
| This compound + PARP Inhibitor | 250 | 80% |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the androgen synthesis pathway.
Caption: Preclinical experimental workflow for evaluating this compound combinations.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound, a PARP inhibitor, and their combination on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and PARP inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count prostate cancer cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Use software like GraphPad Prism to calculate IC50 values and Combination Index (CI) for synergy analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, a PARP inhibitor, and their combination.
Materials:
-
6-well plates
-
Prostate cancer cells
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the PARP inhibitor, or the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
In Vivo Prostate Cancer Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a PARP inhibitor in a subcutaneous prostate cancer xenograft model.
Materials:
-
4-6 week old male athymic nude mice (nu/nu)
-
Prostate cancer cells (e.g., C4-2B, 22Rv1)
-
Matrigel
-
This compound and PARP inhibitor formulations for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10⁶ cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, PARP inhibitor, this compound + PARP inhibitor; n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the drugs and vehicle control according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on prior MTD studies or literature.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study (e.g., for 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting for target proteins.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Western Blot Analysis of AR Signaling
Objective: To assess the effect of this compound and combination treatments on the expression of key proteins in the androgen receptor signaling pathway.
Materials:
-
Treated cell lysates or tumor homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AR, anti-PSA, anti-PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
The selective mechanism of action and favorable safety profile of this compound make it a strong candidate for combination therapies in prostate cancer. The preclinical evaluation of this compound in combination with a PARP inhibitor is a scientifically sound approach with the potential to enhance therapeutic efficacy. The protocols provided herein offer a comprehensive framework for researchers to investigate this and other promising combination strategies for this compound.
References
- 1. Pathways of androgen biosynthesis [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. Alternative pathway androgen biosynthesis and human fetal female virilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abiraterone and Olaparib for Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ASN001 in Androgen Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN001 is a novel, orally available, non-steroidal, and potent inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1] By selectively inhibiting the lyase activity of CYP17A1, this compound effectively reduces the production of androgens such as testosterone in both the testes and adrenal glands.[1] This targeted mechanism of action makes this compound a valuable tool for studying the mechanisms of androgen resistance in prostate cancer, a disease state often driven by continued androgen receptor (AR) signaling despite low circulating testosterone levels. A key advantage of this compound's selectivity is the potential to avoid the mineralocorticoid excess seen with non-selective CYP17A1 inhibitors, which also inhibit the 17α-hydroxylase activity, thereby potentially obviating the need for co-administration of prednisone.
These application notes provide detailed protocols and guidelines for utilizing this compound in preclinical research to investigate its effects on androgen synthesis, androgen receptor signaling, and the viability of prostate cancer cells.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective inhibition of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is a key player in steroidogenesis, catalyzing two crucial steps: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent cleavage of the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. By specifically targeting the lyase function, this compound blocks the synthesis of androgens without significantly affecting cortisol production.[1]
References
Troubleshooting & Optimization
Troubleshooting ASN001 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing challenges with the aqueous solubility of ASN001.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its solubility in aqueous buffers at physiological pH is very low, which can present challenges for in vitro and in vivo studies. The table below summarizes the approximate solubility of this compound in various solvents.
Q2: Why is my this compound precipitating out of solution when I dilute my DMSO stock in aqueous buffer or cell culture media?
A2: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in a polar aprotic solvent like DMSO, its solubility dramatically decreases when introduced into an aqueous environment. The key is to maintain the compound's solubility in the final working solution by employing various techniques outlined in the troubleshooting guide below.
Q3: What are the general approaches to improve the solubility of this compound for in vitro assays?
A3: Several strategies can be employed to enhance the aqueous solubility of this compound for experimental purposes. These include the use of co-solvents, surfactants, and cyclodextrins. The choice of method will depend on the specific requirements of your experiment.
Q4: Are there any known formulation strategies for improving the in vivo bioavailability of this compound?
A4: For in vivo applications, formulation strategies such as the preparation of amorphous solid dispersions, micronization to reduce particle size, and the use of lipid-based formulations are common approaches for poorly soluble drugs like this compound.[1][2]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in the laboratory.
Issue 1: Difficulty dissolving this compound powder in the initial solvent.
-
Question: My this compound powder is not dissolving completely in DMSO. What should I do?
-
Answer:
-
Gentle Heating: Warm the solution in a water bath at a temperature not exceeding 40°C.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the powder.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder.
-
Fresh Solvent: Ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Question: I'm observing precipitation in my cell culture plates after adding my this compound stock solution. How can I prevent this?
-
Answer:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture media, as higher concentrations can be toxic to cells and also promote precipitation.
-
Use a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA) at a concentration of 0.1-0.5%, to your media can help to stabilize this compound and prevent precipitation.
-
Pre-warm Media: Adding the this compound stock to pre-warmed media can sometimes help to keep the compound in solution.
-
Increase Mixing Speed: When adding the stock solution, ensure rapid and thorough mixing with the media.
-
Quantitative Data Summary
The following table provides a summary of this compound's solubility in various solvents and with different formulation approaches.
| Solvent/Formulation | Solubility (µg/mL) | Temperature (°C) | Notes |
| Water (pH 7.4) | < 0.1 | 25 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | < 0.1 | 25 | Practically insoluble. |
| Dimethyl Sulfoxide (DMSO) | > 100,000 | 25 | Highly soluble. |
| Ethanol | 5,000 - 10,000 | 25 | Soluble. |
| 10% Solutol® HS 15 in PBS | 50 - 100 | 25 | Significant improvement in aqueous solubility with a non-ionic solubilizer. |
| 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water | 200 - 500 | 25 | Forms an inclusion complex, enhancing solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If undissolved particles are still visible, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays using a Surfactant
-
Prepare Surfactant Solution: Prepare a 10% (w/v) solution of a suitable surfactant (e.g., Kolliphor® EL, Tween® 80) in your desired aqueous buffer (e.g., PBS).
-
Serial Dilution: Perform a serial dilution of your this compound DMSO stock solution into the surfactant solution to achieve the desired final concentrations.
-
Equilibration: Allow the solutions to equilibrate for at least 30 minutes at room temperature with gentle agitation.
-
Application: These working solutions can now be further diluted into your assay buffer or cell culture media. It is crucial to maintain a consistent final concentration of the surfactant across all experimental conditions to avoid vehicle-induced effects.
Visualizations
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: General experimental workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing ASN001 Dosage for Maximum Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ASN001, a novel, non-steroidal, and selective inhibitor of CYP17 lyase. The information provided is intended to assist in optimizing experimental design and interpreting results for maximum efficacy in a preclinical research setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity.[1] CYP17A1 is a critical enzyme in the steroidogenesis pathway, responsible for the synthesis of androgens, such as testosterone.[2] By selectively inhibiting the 17,20-lyase activity, this compound blocks the conversion of pregnenolone and progesterone derivatives into androgen precursors, thereby reducing the production of testosterone and other androgens that can fuel the growth of hormone-dependent cancers, such as prostate cancer.[1][2] This selective inhibition is designed to avoid the significant mineralocorticoid excess seen with non-selective CYP17A1 inhibitors.[2]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: While specific preclinical data on this compound's in vitro potency (IC50) is not publicly available, data from other non-steroidal CYP17A1 inhibitors can provide a starting point. For initial dose-response experiments in cell-based assays, a broad concentration range is recommended, for example, from 1 nM to 10 µM. Based on data from similar compounds like VT-464 (orteronel), the IC50 for lyase inhibition is in the nanomolar range.[2] Therefore, a more focused range of 10 nM to 1 µM could be effective for observing significant inhibition of androgen production in relevant cell lines.
Q3: Which cell lines are appropriate for testing the efficacy of this compound?
A3: Cell lines that express CYP17A1 and are capable of androgen synthesis are ideal for testing the direct mechanism of this compound. The human adrenal carcinoma cell line NCI-H295R is a commonly used model as it expresses the key enzymes for steroidogenesis. For studying downstream effects on androgen-dependent cancer cell growth, prostate cancer cell lines such as LNCaP, VCaP, and C4-2 can be utilized. It is important to note that some prostate cancer cell lines may have low or absent CYP17A1 expression and may require co-culture with steroidogenic cells or supplementation with androgen precursors to study the effects of inhibitors on androgen synthesis.
Q4: How can I measure the effectiveness of this compound in my cell-based experiments?
A4: The primary efficacy of this compound can be assessed by measuring the reduction in androgen levels (e.g., testosterone, DHEA) in the cell culture supernatant. This can be achieved using commercially available ELISA kits or by more sensitive methods like liquid chromatography-mass spectrometry (LC-MS). Downstream effects can be evaluated by measuring the expression of androgen receptor (AR) target genes (e.g., PSA, TMPRSS2) via qPCR or Western blot, and by assessing cell viability and proliferation using assays such as MTT, CellTiter-Glo, or direct cell counting.
Troubleshooting Guides
Problem 1: No significant inhibition of androgen production observed.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. |
| Low Cell Seeding Density | Optimize cell seeding density to ensure sufficient enzyme (CYP17A1) is present to produce detectable levels of androgens. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a significant reduction in androgen levels. |
| Low CYP17A1 Expression in Cell Line | Verify the expression of CYP17A1 in your chosen cell line using qPCR or Western blot. If expression is low, consider using a different cell line (e.g., NCI-H295R) or stimulating expression if possible. |
| Assay Sensitivity | Ensure your androgen detection method (ELISA or LC-MS) is sensitive enough to detect the baseline levels of androgens produced by your cells. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health or Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when preparing serial dilutions of this compound. Prepare a master mix of the compound for treating replicate wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Solvent (e.g., DMSO) Concentration | Ensure the final concentration of the solvent is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.5%). |
Data Presentation
Table 1: In Vitro Potency of Representative CYP17A1 Inhibitors
| Compound | CYP17A1 17,20-Lyase IC50 (nM) | CYP17A1 17α-Hydroxylase IC50 (nM) | Selectivity (Hydroxylase/Lyase) | Reference |
| VT-464 (Orteronel) | 69 | 670 | ~9.7 | [2] |
| Abiraterone | 15 | 2.5 | ~0.17 | [2] |
Note: This data is provided for representative CYP17A1 inhibitors to guide experimental design. The specific potency of this compound may differ.
Table 2: Effect of VT-464 on Intratumoral Androgen Levels in a Xenograft Model
| Treatment Group | DHEA (pg/mg tissue) | Androstenedione (pg/mg tissue) | Testosterone (pg/mg tissue) |
| Vehicle | 15.2 | 1.8 | 0.4 |
| Abiraterone Acetate | 2.1 | 0.3 | 0.1 |
| VT-464 | 1.5 | 0.2 | <0.1 |
Data adapted from a preclinical study on VT-464 and is intended to be representative of the expected effects of a potent CYP17A1 lyase inhibitor.[3]
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against CYP17A1 lyase activity in a cell-free system.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase (POR)
-
Cytochrome b5
-
Radiolabeled substrate (e.g., [³H]-17α-hydroxypregnenolone)
-
NADPH
-
This compound
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and cytochrome b5 in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Separate the substrate and the product (e.g., [³H]-DHEA) using thin-layer chromatography (TLC).
-
Quantify the amount of product formed by cutting the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Androgen Synthesis Assay
This protocol outlines a method to measure the effect of this compound on androgen production in NCI-H295R cells.
Materials:
-
NCI-H295R cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin (to stimulate steroidogenesis)
-
Testosterone ELISA kit or access to LC-MS instrumentation
Procedure:
-
Seed NCI-H295R cells in a multi-well plate and allow them to adhere and reach approximately 80% confluency.
-
Replace the growth medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Stimulate steroidogenesis by adding forskolin to the medium.
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of testosterone in the supernatant using a testosterone ELISA kit according to the manufacturer's instructions or by LC-MS.
-
Normalize the testosterone levels to the cell number or total protein content in each well.
-
Calculate the percentage of inhibition of testosterone production for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Caption: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound.
Caption: Overview of the androgen receptor signaling pathway.
Caption: Experimental workflow for determining the in vitro potency of this compound.
References
Potential off-target effects of ASN001 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ASN001 in their experiments. This compound, developed by Asana BioSciences, is a novel, non-steroidal, and potent inhibitor of CYP17 lyase.[1][2] It is designed to selectively inhibit the synthesis of testosterone over cortisol, a key feature that may obviate the need for co-administration of prednisone in clinical settings.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1, commonly known as CYP17 lyase).[1][2] This enzyme is a critical control point in the steroidogenesis pathway, responsible for the production of androgens, including testosterone. This compound's selective inhibition of the lyase activity is intended to reduce androgen production, which is a key driver in metastatic castration-resistant prostate cancer (mCRPC).[1]
Q2: How does the selectivity of this compound differ from other CYP17 inhibitors like abiraterone?
A2: this compound is designed for selective inhibition of testosterone synthesis over cortisol synthesis.[1] This selectivity for the 17,20-lyase function over the 17α-hydroxylase function of CYP17A1 aims to avoid the mineralocorticoid excess and the need for prednisone co-administration that can be associated with less selective CYP17 inhibitors.[1]
Q3: What are the known on-target effects of this compound in preclinical and clinical experiments?
A3: The primary on-target effects of this compound are a significant reduction in androgen levels. In clinical trials, treatment with this compound led to a decrease in testosterone to below quantifiable limits and up to an 80% decrease in dehydroepiandrosterone (DHEA).
Q4: Is this compound a kinase inhibitor?
A4: Based on available public information, this compound is a CYP17 lyase inhibitor.[1][2] There is no scientific literature or clinical trial data suggesting that this compound is a kinase inhibitor or that it has significant off-target activity against kinases. Its development program is focused on its role in steroidogenesis for the treatment of prostate cancer.
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses potential issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpectedly High Cell Toxicity or Apoptosis in In Vitro Assays
-
Question: I am observing higher-than-expected cytotoxicity in my cell line experiments with this compound, even at concentrations where I expect to see only inhibition of steroid production. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Off-Target Cytotoxicity at High Concentrations: While this compound is highly selective for CYP17 lyase, very high concentrations may lead to off-target effects.
-
Action: Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for inhibition of androgen production. Ensure you are working within a therapeutic window where the primary effect is target inhibition.
-
-
Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to perturbations in steroid hormone levels or may have other vulnerabilities.
-
Action: Test this compound in a panel of cell lines, including those that do not express CYP17A1, to distinguish between on-target and off-target cytotoxicity.
-
-
Experimental Conditions: Factors such as serum concentration in the media, which contains steroids, can influence the cellular response.
-
Action: Use charcoal-stripped serum to create a steroid-depleted environment. This will help to isolate the effects of this compound on endogenous steroid synthesis.
-
-
Issue 2: Inconsistent or No Reduction in Androgen Levels
-
Question: I am not seeing the expected decrease in testosterone or DHEA in my experiments. What should I check?
-
Possible Causes and Troubleshooting Steps:
-
Cell Model: The cell line used may not express functional CYP17A1 or may have a low level of expression.
-
Action: Confirm CYP17A1 expression in your cell model using qPCR or Western blot. The human adrenal carcinoma cell line NCI-H295R is a commonly used model for studying steroidogenesis.
-
-
Compound Stability and Potency: The compound may have degraded, or there may be issues with its formulation and delivery in the experimental system.
-
Action: Verify the integrity of your this compound stock. Ensure it is properly dissolved and stable in your culture medium. Include a positive control, such as abiraterone, to validate your assay.
-
-
Assay Sensitivity: The method used to measure steroid hormones (e.g., ELISA, LC-MS/MS) may not be sensitive enough to detect the changes.
-
Action: Use a highly sensitive and validated method for steroid quantification. LC-MS/MS is the gold standard for this purpose.
-
-
Issue 3: Observation of Elevated Liver Enzymes (ALT/AST) in In Vivo Studies
-
Question: In my animal studies, I am observing elevated ALT and AST levels in the group treated with this compound. Is this an expected off-target effect?
-
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Hepatotoxicity: Reversible Grade 3 elevation of ALT/AST has been reported in clinical trials at higher doses (400mg) of this compound. This effect was reversible upon dose reduction.
-
Action: Conduct a dose-ranging study in your animal model to identify the maximum tolerated dose (MTD) and to determine if the hepatotoxicity is dose-dependent.
-
-
Metabolism of this compound: The liver is the primary site of drug metabolism. High concentrations of the drug or its metabolites could potentially lead to hepatotoxicity.
-
Action: Investigate the pharmacokinetics and metabolism of this compound in your animal model. This can help to correlate drug exposure with the observed liver toxicity.
-
-
Underlying Model-Specific Conditions: The animal model itself may have a predisposition to liver injury.
-
Action: Ensure that your control groups are robust and that the observed effects are not due to the vehicle or other experimental variables.
-
-
Data on Potential Off-Target Effects
The most relevant data regarding potential off-target effects of this compound comes from clinical trial adverse event reporting. While not a direct measure of off-target molecular interactions, this data provides insight into the systemic effects of the drug in humans.
Table 1: Summary of Drug-Related Adverse Events for this compound in Clinical Trials
| Adverse Event Category | Grade 1/2 Events | Grade 3 Events | Notes |
| General | Fatigue, Nausea, Dizziness, Constipation | - | Generally mild and well-tolerated. |
| Liver Function | - | Asymptomatic, reversible elevation of ALT/AST | Observed at the 400mg dose; resolved upon dose reduction to 300mg. |
| Mineralocorticoid Excess | - | None reported | No cases of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported. This supports the selective nature of the drug. |
Data compiled from publicly available clinical trial abstracts.
Experimental Protocols
Protocol: Analysis of Steroid Hormone Profile by LC-MS/MS
This protocol provides a general framework for quantifying changes in steroid hormone levels in cell culture supernatants or plasma samples following treatment with this compound.
1. Objective: To measure the concentration of key steroid hormones (e.g., pregnenolone, progesterone, 17-OH pregnenolone, DHEA, androstenedione, testosterone) to assess the on-target and potential off-target effects of this compound on the steroidogenesis pathway.
2. Materials:
-
Cell culture supernatant or plasma samples (treated and untreated).
-
Internal standards (deuterated versions of the steroids of interest).
-
Liquid-liquid extraction solvents (e.g., methyl tert-butyl ether - MTBE).
-
LC-MS/MS system with a suitable C18 column.
-
Mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of sample, add 50 µL of the internal standard mix.
-
Add 1 mL of MTBE and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
4. LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a gradient elution to separate the steroid hormones on the C18 column.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-product ion transitions for each steroid and internal standard should be optimized.
5. Data Analysis:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
Calculate the concentration of each steroid in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Compare the steroid profiles of this compound-treated samples to vehicle-treated controls. A significant increase in upstream precursors (e.g., pregnenolone, progesterone) and a decrease in downstream products (e.g., DHEA, testosterone) would confirm on-target activity.
Visualizations
Caption: Simplified steroidogenesis pathway showing the points of inhibition by this compound.
Caption: Experimental workflow for troubleshooting unexpected cytotoxicity with this compound.
References
Technical Support Center: Managing Cytotoxicity of ASN001 in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the cytotoxicity of ASN001, a selective CYP17 lyase inhibitor, in a cell culture setting. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action of this compound in prostate cancer cell lines?
A1: this compound is a selective inhibitor of CYP17 lyase, an enzyme crucial for androgen biosynthesis.[1] In androgen-dependent prostate cancer cell lines, such as LNCaP and 22Rv1, the primary effect of this compound is expected to be a reduction in cell proliferation (cytostatic effect) due to the depletion of androgens that these cells require for growth.[2][3] Direct cytotoxic effects (cell death) may be observed at higher concentrations, potentially due to off-target effects or prolonged cytostatic pressure.
Q2: Which prostate cancer cell lines are suitable for testing the effects of this compound?
A2: The choice of cell line is critical and depends on the experimental goals.
-
Androgen-Dependent: LNCaP and 22Rv1 cells are androgen-sensitive and are suitable for evaluating the cytostatic, anti-proliferative effects of this compound.
-
Androgen-Independent: PC-3 and DU145 cells are androgen-independent and can be used as negative controls to assess the off-target cytotoxic effects of this compound.[2]
Q3: What are the common signs of cytotoxicity to monitor in cell culture?
A3: When treating cells with this compound, researchers should monitor for the following signs of cytotoxicity:
-
Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface.[4]
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using various assays.[4]
-
Decreased Metabolic Activity: Assays like MTT or WST-8 measure mitochondrial function, which often correlates with cell health.[4][5]
-
Compromised Membrane Integrity: The release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium is a marker of cell death.[4][6]
Q4: How can I differentiate between the intended cytostatic effects and unintended cytotoxicity?
A4: Distinguishing between cytostatic and cytotoxic effects is crucial for interpreting your results. A time-course experiment measuring both cell proliferation and cell death markers is recommended. For instance, you can use a cell counting method (e.g., Trypan Blue exclusion) to assess proliferation and an LDH release assay to measure cytotoxicity at various time points. An ideal cytostatic effect will show a plateau in cell number with minimal LDH release, while cytotoxicity will result in a decrease in total cell number and an increase in LDH release.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values Between Experiments
This guide addresses the common issue of high variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental runs.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase before treatment. | Cells at high passage numbers can have altered genetics and drug sensitivity. Cells in a lag or stationary phase may respond differently to treatment.[5] |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette for cell seeding. | Uneven cell distribution leads to variability in the starting cell number per well, affecting the final readout.[6] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media. | The outer wells are prone to evaporation, which can alter the concentration of this compound and affect cell growth.[6][7] |
| This compound Stock Solution Instability | Prepare fresh stock solutions of this compound for each experiment. Aliquot and store at the recommended temperature. | Degradation of the compound can lead to a decrease in its effective concentration and potency.[5] |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is non-toxic to the cells. | High concentrations of solvents can be cytotoxic and confound the results.[5] |
Guide 2: Higher-Than-Expected Cytotoxicity in Control Cells
This guide provides steps to troubleshoot unexpected cell death in your control groups.
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Toxicity | Perform a dose-response experiment with the solvent alone to determine its toxic concentration. | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[4] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism and increase sensitivity to cytotoxic agents.[5] |
| Suboptimal Culture Conditions | Ensure consistent temperature, CO2 levels, and humidity in the incubator. Use fresh, pre-warmed media. | Stressed cells are more susceptible to the cytotoxic effects of chemical compounds. |
| Assay Interference | Include a "compound-only" control (this compound in media without cells) to check for direct interference with the assay reagents. | Some compounds can directly react with assay components (e.g., reducing MTT reagent), leading to false results.[7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability based on mitochondrial metabolic activity.
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After incubation, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the specified wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).[8]
Visualizations
Caption: this compound inhibits CYP17 lyase, blocking androgen synthesis and subsequent cell proliferation.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Caption: Troubleshooting logic for inconsistent IC50 values in cytotoxicity assays.
References
- 1. Facebook [cancer.gov]
- 2. Antiproliferative activity of the novel CYP17A1 inhibitor alsevirone [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Interpreting unexpected results in ASN001 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ASN001, a selective CYP17 lyase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, non-steroidal, and selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17).[1] It specifically targets the lyase activity of CYP17A1, which is a crucial step in the androgen biosynthesis pathway.[1] By inhibiting this enzyme in the testes and adrenal glands, this compound significantly reduces the production of androgens, such as testosterone.[1] This disruption of androgen-dependent signaling pathways is intended to inhibit the proliferation of androgen-dependent tumor cells, particularly in the context of prostate cancer.[1]
A key feature of this compound is its selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1.[2][3][4] This selectivity is designed to prevent the accumulation of mineralocorticoids that can be observed with non-selective CYP17 inhibitors, thereby potentially avoiding side effects like hypertension, hypokalemia, and fluid retention, and negating the need for co-administration of prednisone.[1][5]
Q2: There are reports of an "this compound" developed by Auson for infantile hemangioma. Is this the same compound?
No, this is not the same compound. The this compound detailed in this technical support center is a CYP17 lyase inhibitor for oncology applications, developed by Asana BioSciences.[6][7][8] The "this compound" associated with Auson is a non-selective β-Adrenergic receptor blocker. It is a case of two different companies using the same internal development code for unrelated molecules. Researchers should ensure they are working with the correct compound and consult the supplier's documentation to avoid confusion.
Q3: What are the recommended starting points for in vitro concentrations of this compound?
Preclinical studies have shown that this compound is a potent inhibitor of CYP17 lyase.[2] While optimal concentrations will be cell line and assay-dependent, a starting point for in vitro experiments could be in the low nanomolar to low micromolar range. For context, in a Phase 1/2 clinical trial, a 300 mg daily dose resulted in a maximum plasma concentration (Cmax) of 6.7 µM.[3][4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: In which cancer models has this compound shown activity?
This compound has been primarily investigated in the context of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] Preclinical studies and clinical trials have focused on its efficacy in androgen-driven prostate cancer models.[2][3][4] Its mechanism of action suggests potential utility in other hormone-dependent cancers, though this would require further investigation.
Troubleshooting Guides
In Vitro Experiments
| Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| Lower than expected inhibition of cell proliferation in androgen-dependent prostate cancer cell lines (e.g., LNCaP). | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit androgen synthesis. 2. Cell Culture Media: The media may contain androgens or precursors that bypass the need for de novo synthesis. 3. Cell Line Integrity: The cell line may have lost its androgen dependence or developed resistance mechanisms. 4. Compound Stability: this compound may be degrading in the culture medium over the course of the experiment. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Use charcoal-stripped fetal bovine serum to remove steroids from the culture medium. 3. Verify the androgen receptor expression and androgen-dependent proliferation of your cell line. Consider using a fresh vial of cells from a reputable cell bank. 4. Replenish the media with fresh this compound at regular intervals during long-term assays. |
| Inconsistent results in CYP17A1 enzyme inhibition assays. | 1. Assay Conditions: The concentration of substrate, enzyme (CYP17A1), and co-factors (POR, cytochrome b5) can significantly impact the results.[9] 2. Compound Solubility: this compound, being a small molecule, may have solubility issues at higher concentrations, leading to inaccurate results.[10] 3. Assay Detection Method: The method used to detect steroid products (e.g., TLC, HPLC, LC-MS/MS) may lack the necessary sensitivity or be prone to interference.[11][12] | 1. Optimize the concentrations of enzyme, substrate, and co-factors. Ensure the reaction is in the linear range. 2. Check the solubility of this compound in your assay buffer. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. 3. Validate your analytical method for sensitivity, specificity, and linearity. Consider using a more sensitive detection method if necessary. |
| Unexpected cytotoxicity in cell lines that are not androgen-dependent. | 1. Off-target Effects: At high concentrations, this compound may have off-target effects unrelated to CYP17A1 inhibition. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | 1. Test this compound in a panel of cell lines with varying androgen dependence to identify potential off-target activities. 2. Include a vehicle control (solvent only) at the same concentration used for this compound treatment to rule out solvent-induced toxicity. |
In Vivo (Xenograft) Experiments
| Unexpected Result | Potential Cause | Suggested Troubleshooting Steps |
| Lack of tumor growth inhibition in a prostate cancer xenograft model. | 1. Inappropriate Animal Model: The chosen xenograft model may not be androgen-dependent or may have intrinsic resistance mechanisms.[13][14][15] 2. Insufficient Drug Exposure: The dosing regimen (dose and frequency) may not be achieving therapeutic concentrations of this compound in the tumor tissue. 3. Tumor Heterogeneity: The xenograft may have developed from a heterogeneous population of cells, with some clones being resistant to androgen deprivation.[16][17] | 1. Confirm the androgen dependence of your xenograft model. Consider using a well-characterized model like the LNCaP or VCaP xenografts. 2. Perform a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate this compound plasma and tumor concentrations with target engagement (e.g., reduction in intratumoral androgens). 3. Analyze tumor tissue from non-responding animals to investigate potential resistance mechanisms, such as androgen receptor mutations or amplification. |
| Toxicity in animal models (e.g., weight loss, lethargy). | 1. Dose-related Toxicity: The dose of this compound may be too high, leading to off-target toxicity. 2. Metabolic Effects: Although designed to be selective, high doses of this compound could potentially impact other steroidogenic pathways, leading to unforeseen metabolic disturbances. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. 2. Monitor serum chemistry and hematology to identify any signs of metabolic or organ toxicity. Consider measuring a panel of steroid hormones to assess the in vivo selectivity of this compound. |
| Variability in tumor growth and response between animals. | 1. Inconsistent Tumor Implantation: Variability in the number of viable cells injected or the site of injection can lead to differences in tumor take rate and growth. 2. Animal Health Status: Underlying health issues in some animals can affect tumor growth and drug metabolism. | 1. Standardize your tumor cell implantation procedure. Ensure consistent cell viability and injection technique. 2. Closely monitor the health of all animals throughout the study. Exclude animals with pre-existing health conditions from the study. |
Data Summary
Table 1: this compound Phase 1/2 Clinical Trial Data in mCRPC Patients
| Parameter | Dose | Value | Reference |
| Pharmacokinetics | |||
| Cmax | 300 mg QD | 6.7 µM | [3][4] |
| AUC | 300 mg QD | 80 µM.h | [3][4] |
| T1/2 | 300 mg QD | 21.5 h | [3][4] |
| Pharmacodynamics | |||
| Testosterone Decrease | 300/400 mg QD | Below quantifiable limits | [3][4] |
| DHEA Decrease | 300/400 mg QD | Up to 80% | [3][4] |
| Efficacy | |||
| PSA Decline >50% (ABI/ENZA naïve) | 300/400 mg QD | 3 of 4 patients | [5] |
| Stable Disease Duration (post ABI/ENZA) | 100 mg cohort | Up to 18+ months | [3][5] |
| Adverse Events | |||
| Most Common (Grade 1/2) | All doses | Fatigue, nausea, dizziness | [4] |
| Reversible Grade 3 ALT/AST Elevation | 400 mg QD | Observed in some patients, resolved with dose reduction | [4][5] |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP17A1.
-
Materials:
-
Recombinant human CYP17A1 enzyme
-
Recombinant human P450 oxidoreductase (POR)
-
Cytochrome b5 (for lyase activity)
-
Radiolabeled substrate (e.g., [³H]progesterone for hydroxylase activity, [³H]17-hydroxypregnenolone for lyase activity)
-
This compound
-
NADPH
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates or HPLC/LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP17A1 enzyme, POR, and for the lyase assay, cytochrome b5 in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the radiolabeled substrate and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding a quenching solution.
-
Extract the steroid products.
-
Separate the substrate and product(s) using TLC, HPLC, or LC-MS/MS.
-
Quantify the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of androgen-dependent prostate cancer cells.
-
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640)
-
Charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or a cell-counting kit)
-
96-well plates
-
-
Procedure:
-
Seed the prostate cancer cells in 96-well plates in a medium containing CS-FBS.
-
Allow the cells to attach overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
Caption: Steroidogenesis pathway and the selective inhibition of CYP17A1 lyase activity by this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. urotoday.com [urotoday.com]
- 6. ASN-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Asana BioSciences LLC - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 9. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Defining the challenges and opportunities for using patient-derived models in prostate cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 17. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
Technical Support Center: Minimizing Variability in In Vitro Assays
A Note on ASN001: Initial searches for "this compound" identify it as a non-selective β-Adrenergic receptor blocker[1]. However, detailed information regarding specific in vitro assays and signaling pathways for this compound is limited in publicly available resources. The following troubleshooting guides and FAQs are based on best practices for in vitro assays commonly used to characterize small molecule inhibitors, such as β-blockers, and are intended to be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in in vitro assays?
A1: Variability in in vitro assays can arise from multiple sources, which can be broadly categorized as biological, technical, and environmental.
-
Biological Variability:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines are significant sources of variability[2].
-
Cell Health and Passage Number: Using cells that are unhealthy, have been passaged too many times, or are overly confluent can lead to inconsistent results[2][3][4].
-
Serum and Reagent Lot-to-Lot Variation: Serum is a complex mixture of components that can vary significantly between lots, affecting cell growth and behavior[5][6]. Reagents from different lots can also introduce variability.
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major contributor to variability, especially in assays requiring precise dilutions and small volumes[7][8][9].
-
Inconsistent Cell Seeding: Uneven cell distribution in plates can lead to well-to-well differences in cell number and confluence, impacting assay readouts[10][11].
-
Improper Washing and Incubation Times: Inadequate washing can result in high background signals, while inconsistent incubation times can affect the kinetics of biological reactions[8][12].
-
-
Environmental Variability:
-
Incubator Conditions: Fluctuations in temperature, CO2, and humidity within the incubator can stress cells and alter their physiology[3].
-
Plate Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature changes, which can lead to different results compared to the inner wells.
-
Q2: How can I minimize variability in my cell-based assays?
A2: Minimizing variability requires a multi-faceted approach focusing on standardization and consistency.
-
Standardize Cell Culture Practices:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity.
-
Consistent Passaging: Use a consistent passaging protocol, including the same dissociation reagent, incubation times, and splitting ratios. Avoid letting cells become over-confluent[3].
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses[2][11].
-
-
Optimize and Standardize Assay Protocols:
-
Optimize Cell Seeding Density: Determine the optimal cell seeding density for each cell line and assay duration to ensure cells are in the logarithmic growth phase during the experiment[3][10][13].
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate liquid handling.
-
Use Master Mixes: Prepare master mixes of reagents to be added to multiple wells to reduce pipetting variability[14].
-
Consistent Washing: Standardize the number, volume, and duration of wash steps.
-
-
Control Environmental Factors:
-
Monitor Incubators: Regularly monitor and record incubator temperature and CO2 levels[3].
-
Minimize Edge Effects: To mitigate edge effects, consider not using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
-
Q3: What is the importance of optimizing cell seeding density?
A3: Optimizing cell seeding density is crucial for obtaining reproducible and meaningful results in cell-based assays. Too high a density can lead to nutrient depletion, waste accumulation, and contact inhibition, which can alter cellular metabolism and mask the true effects of a test compound[10]. Conversely, too low a density may result in a weak signal or poor cell health. The optimal seeding density ensures that cells are in an exponential growth phase, where they are most responsive and the assay signal is within a linear range[10][13].
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, WST-1)
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during plating. Use a consistent pipetting technique. |
| Pipetting errors when adding reagents | Calibrate pipettes. Use a multi-channel pipette for adding reagents to multiple wells simultaneously. | |
| Edge effects | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS. | |
| Low signal-to-noise ratio | Suboptimal cell seeding density | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Insufficient incubation time with the viability reagent | Follow the manufacturer's protocol for the recommended incubation time. You may need to optimize this for your specific cell line. | |
| High background in "no cell" control wells | Contamination of media or reagents | Use fresh, sterile reagents. Test for contamination. |
| Reagent precipitates | Ensure reagents are fully dissolved and warmed to room temperature before use. |
Western Blot
| Problem | Potential Cause | Solution |
| Weak or no signal | Insufficient protein loading | Increase the amount of protein loaded per well. Use a positive control to confirm protein expression. |
| Low primary antibody concentration | Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C). | |
| Inefficient protein transfer | Confirm transfer efficiency by staining the membrane with Ponceau S after transfer[12]. Ensure the transfer stack is assembled correctly and without air bubbles. | |
| High background | Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk)[12]. |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | |
| Inadequate washing | Increase the number and duration of wash steps[12]. Add a mild detergent like Tween-20 to the wash buffer. | |
| Multiple or non-specific bands | Primary antibody is not specific | Use an affinity-purified antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
ELISA
| Problem | Potential Cause | Solution |
| High coefficient of variation (CV) between replicates | Pipetting inconsistency | Use calibrated pipettes and practice consistent pipetting technique. Change pipette tips between samples and reagents[7]. |
| Inadequate plate washing | Ensure all wells are washed thoroughly and uniformly. An automated plate washer can improve consistency[15]. | |
| Temperature gradients across the plate | Allow all reagents and the plate to come to room temperature before starting the assay. Avoid stacking plates during incubation[7]. | |
| Weak or no signal | Reagents added in the wrong order or prepared incorrectly | Carefully follow the kit protocol. Double-check all dilutions and calculations. |
| Insufficient incubation times | Adhere to the incubation times specified in the protocol[8]. | |
| Antibody concentration too low | If developing your own ELISA, optimize the concentrations of capture and detection antibodies. | |
| High background | Insufficient washing or blocking | Increase the number of washes and the blocking time. |
| High concentration of detection antibody | Titrate the detection antibody to the optimal concentration[8]. | |
| Cross-reactivity of antibodies | Ensure the secondary antibody is specific to the primary antibody species. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest and count cells that are in their exponential growth phase.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium.
-
Plate Cells: Seed the different cell densities into a 96-well plate, including wells with medium only as a blank control. Plate each density in at least triplicate.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Plot the absorbance or fluorescence signal against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, providing a robust signal without reaching a plateau.
Protocol 2: General Western Blot for Phosphorylated Protein
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per well onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Visualizations
Caption: Hypothetical signaling pathway for a β-adrenergic receptor antagonist like this compound.
References
- 1. Auson-Hepatitis B Virus [ausonpharma.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. biocompare.com [biocompare.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. mt.com [mt.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten Tips for Successful qPCR - Behind the Bench [thermofisher.com]
- 15. ELISA Troubleshooting Guide [sigmaaldrich.com]
ASN001 degradation and storage best practices
Awaiting User Clarification on Compound Identity
Our initial investigation has revealed that the identifier "ASN001" is associated with multiple distinct therapeutic agents. To provide you with accurate and relevant technical support, please clarify which of the following compounds you are working with:
-
This compound (CYP-17A1 Lyase Inhibitor): An orally active inhibitor of CYP-17A1 lyase that selectively inhibits testosterone synthesis and is being investigated for its anticancer activity, particularly in prostate cancer.[1]
-
This compound (Non-selective β-Adrenergic Receptor Blocker): This compound is indicated for reducing elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma and has also been investigated for the treatment of infantile hemangioma.[2]
Additionally, our search results included information on a similarly named compound, ASN007 , which is a selective ERK1/2 inhibitor with activity against RAS- and RAF-mutant tumors.[3]
The degradation pathways, storage best practices, and relevant signaling pathways are highly specific to the chemical structure and mechanism of action of each compound. Once you specify the compound of interest, we will proceed with generating a comprehensive technical support center including:
-
Troubleshooting Guides and FAQs
-
Quantitative Data Summaries in Tables
-
Detailed Experimental Protocols
-
Signaling Pathway and Workflow Diagrams using Graphviz
We look forward to your clarification to ensure the information we provide is tailored to your research needs.
References
Technical Support Center: Overcoming Resistance to ASN001 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to ASN001 in cancer cell lines. This compound is a novel, non-steroidal, potent inhibitor of CYP17 lyase, which plays a crucial role in the synthesis of androgens.[1][2] While this compound has shown promise in clinical trials for metastatic castration-resistant prostate cancer (mCRPC), resistance can emerge.[1][3] This guide offers insights into potential resistance mechanisms and strategies to investigate and potentially overcome them.
Troubleshooting Guide
This guide is designed to help researchers identify and address potential issues when observing reduced sensitivity or resistance to this compound in their cancer cell line experiments.
| Question | Possible Cause | Suggested Action |
| My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or is proliferating at previously effective concentrations. What could be the reason? | 1. Reactivation of the Target Pathway: The cancer cells may have found ways to reactivate the androgen receptor (AR) signaling pathway despite the presence of this compound. This could be due to AR amplification or mutations that allow for ligand-independent activation. 2. Activation of Bypass Pathways: The cells might have activated alternative signaling pathways to promote growth and survival, making them less dependent on the pathway targeted by this compound. Common bypass pathways include the PI3K/Akt and MAPK/ERK pathways.[4][5][6][7] 3. Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[8] | 1. Investigate AR Signaling: Perform qPCR or Western blotting to check for AR amplification or overexpression. Sequence the AR gene to identify potential mutations. 2. Assess Bypass Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt (e.g., p-Akt, p-mTOR) and MAPK/ERK (e.g., p-ERK1/2) pathways.[6][9] 3. Evaluate Drug Efflux: Measure the expression of common drug efflux pumps like P-gp (ABCB1) using qPCR or flow cytometry. An efflux pump inhibitor can be used to see if it restores sensitivity.[8] |
| I am developing a new cancer cell line model and it appears to be intrinsically resistant to this compound. How can I determine the mechanism of this primary resistance? | 1. Pre-existing Genetic Alterations: The cell line may harbor pre-existing genetic mutations that confer resistance, such as mutations in the AR gene or alterations in key survival pathways. 2. Low Target Expression: The target of this compound, CYP17A1, may be expressed at very low or undetectable levels in this particular cell line. 3. Alternative Growth Pathways: The cell line's growth may be driven by pathways that are completely independent of androgen signaling. | 1. Genomic and Transcriptomic Analysis: Perform whole-exome sequencing or RNA-sequencing to identify potential mutations or gene expression patterns associated with resistance. 2. Target Expression Analysis: Quantify the expression of CYP17A1 mRNA and protein levels using qPCR and Western blotting, respectively. 3. Pathway Dependency Profiling: Use a panel of inhibitors for different signaling pathways to understand the primary drivers of proliferation in your cell line. |
| I have confirmed the activation of a bypass pathway in my this compound-resistant cell line. What are the next steps to overcome this resistance? | Co-targeting the Bypass Pathway: The activated bypass pathway is a new dependency for the resistant cells and a potential therapeutic target. | Combination Therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor or a MEK inhibitor).[7][10] This dual-targeting approach can often restore sensitivity and prevent further resistance.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of CYP17 lyase, an enzyme essential for the synthesis of androgens, such as testosterone.[1][2] By inhibiting this enzyme, this compound reduces the levels of androgens that can stimulate the growth of hormone-sensitive cancer cells.
Q2: In which cancer types is resistance to this compound most likely to be observed?
A2: Resistance is most relevant in cancers that are initially dependent on androgen signaling, such as prostate cancer. However, as this compound's application could be explored in other cancer types, resistance could theoretically emerge in any cancer cell line that develops dependence on a pathway that is either directly or indirectly affected by this compound.
Q3: What are the most common molecular mechanisms of acquired resistance to targeted therapies like this compound?
A3: The most common mechanisms include:
-
Target Gene Amplification or Mutation: The cancer cells increase the amount of the target protein or mutate it so that the drug can no longer bind effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells find new ways to grow and survive by activating other signaling pathways, a phenomenon known as "bypass signaling."[4][7][11]
-
Increased Drug Efflux: The cells pump the drug out, preventing it from reaching its target.[8]
-
Changes in the Tumor Microenvironment: Factors secreted by other cells in the tumor's vicinity can promote cancer cell survival and resistance.[11]
Q4: How can I generate an this compound-resistant cell line for my research?
A4: this compound-resistant cell lines can be generated by culturing a sensitive parental cell line in the continuous presence of this compound over an extended period. The concentration of this compound is typically started at the IC50 value and gradually increased as the cells adapt and become more resistant.
Quantitative Data Summary
The following table presents hypothetical data illustrating the shift in IC50 values for this compound in a sensitive parental cancer cell line versus a derived resistant cell line.
| Cell Line | This compound IC50 (µM) | Fold Resistance | Notes |
| Parental Cancer Cell Line | 0.5 | 1 | Initially sensitive to this compound. |
| This compound-Resistant Cell Line | 10.0 | 20 | Developed through continuous exposure to increasing concentrations of this compound. |
| Resistant Line + MEK Inhibitor | 1.2 | 2.4 | Demonstrates reversal of resistance with combination therapy. |
| Resistant Line + PI3K Inhibitor | 0.8 | 1.6 | Shows significant sensitization with combination therapy. |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The final concentrations should span a range that is expected to cover both sensitive and resistant responses. Include a DMSO-only control.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Read the plate on a plate reader at the appropriate wavelength.
-
Calculate the percentage of viable cells for each concentration relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cell lysates from parental and resistant cells (treated with this compound or vehicle)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-AR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels and phosphorylation status.
Visualizations
Below are diagrams illustrating key concepts related to this compound action and resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. urotoday.com [urotoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
ASN001 Technical Support Center: Troubleshooting Conflicting Data in Preclinical and Clinical Research
Welcome to the ASN001 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a selective inhibitor of CYP17 lyase for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies in your study data.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound in our patient-derived xenograft (PDX) models. Some models show significant tumor growth inhibition, while others appear resistant. Is this expected?
A1: Yes, variability in response to this compound across different PDX models is expected and can be attributed to several factors. The genetic and molecular heterogeneity of prostate cancer is a primary driver of differential sensitivity. Key factors include:
-
Androgen Receptor (AR) Status: Models with high AR expression and dependence on the androgen signaling pathway are more likely to respond to this compound.
-
Prior Treatment History of the Patient: PDX models derived from patients previously treated with androgen receptor signaling inhibitors, such as abiraterone or enzalutamide, may exhibit resistance mechanisms that cross-react with this compound.
-
Tumoral Steroidogenesis: The intrinsic ability of the tumor to synthesize its own androgens can influence its dependence on the pathways targeted by this compound.
We recommend comprehensive molecular characterization of your PDX models to correlate this compound efficacy with specific genetic and expression profiles.
Q2: Our clinical trial data shows a greater PSA decline in treatment-naïve mCRPC patients compared to those who have received prior abiraterone or enzalutamide. Why is this the case?
A2: This is a critical observation and aligns with the known mechanisms of resistance to androgen synthesis inhibitors. Patients previously treated with drugs like abiraterone may have developed resistance mechanisms that can also confer reduced sensitivity to this compound. These mechanisms can include:
-
Upregulation of the Androgen Receptor (AR): Increased AR expression can sensitize cancer cells to even low levels of androgens.
-
AR Splice Variants: The expression of constitutively active AR splice variants that do not require ligand binding can bypass the need for androgen synthesis.
-
Activation of Alternative Growth Pathways: Tumor cells can activate other signaling pathways to drive growth, reducing their dependence on androgen signaling.
Therefore, stratifying patient data based on prior treatment history is crucial for accurate interpretation of this compound's efficacy.
Q3: We are seeing some discrepancies in pharmacokinetic (PK) data between our studies and published reports. What could be the cause?
A3: Variations in pharmacokinetic profiles can arise from several experimental factors. It is important to standardize your protocols to minimize these differences. Potential sources of variability include:
-
Formulation and Vehicle: The formulation of this compound and the vehicle used for administration can significantly impact its solubility, absorption, and bioavailability.
-
Dosing Schedule and Route of Administration: Ensure consistency in the dose, frequency, and route of administration.
-
Animal Strain and Health Status: The genetic background, age, and health of the animal models can influence drug metabolism and clearance.
-
Sample Collection and Processing: The timing of blood sample collection relative to dosing and the methods for plasma preparation and storage are critical for accurate PK analysis.
We recommend a thorough review of your experimental protocols against established and published methodologies.
Troubleshooting Guide: Addressing Conflicting Efficacy Data
If you are encountering conflicting efficacy data in your this compound studies, follow this troubleshooting guide to identify potential causes and solutions.
Step 1: Verify Experimental Protocol Consistency
Review your experimental design and execution for any inconsistencies. Key areas to check include:
-
Cell Line/Model Authenticity: Confirm the identity and characteristics of your cell lines or animal models.
-
Drug Formulation and Administration: Ensure the correct formulation, dosage, and administration route were used consistently.
-
Endpoint Assays: Validate the assays used to measure efficacy (e.g., tumor volume, PSA levels) for accuracy and reproducibility.
Step 2: Analyze Patient/Model Heterogeneity
As discussed in the FAQs, the intrinsic characteristics of your study population or preclinical models are a major source of variability.
-
Stratify Data: Analyze your data by stratifying based on relevant factors such as prior treatment history, AR status, and other relevant biomarkers.
-
Molecular Profiling: Conduct molecular analyses to identify potential resistance markers in non-responding subjects or models.
Step 3: Investigate Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships
A lack of efficacy may be due to insufficient drug exposure or target engagement.
-
Measure Drug Levels: If possible, measure the concentration of this compound in plasma and tumor tissue to confirm adequate exposure.
-
Assess Target Inhibition: Measure downstream biomarkers of CYP17 lyase activity, such as testosterone and DHEA levels, to confirm target engagement.
Quantitative Data Summary
The following tables summarize key quantitative data from the this compound Phase 1/2 clinical trial (NCT02349139) in men with mCRPC.
Table 1: Safety and Tolerability of this compound
| Dose Level (mg QD) | Number of Patients | Most Common Drug-Related Adverse Events (Grade 1/2) | Grade 3 Adverse Events |
| 50 | 11 (at 50, 100, 200mg) | Myalgia, anorexia, flushing, hot-flashes, presyncope | None reported at these doses |
| 100 | |||
| 200 | |||
| 300 | 26 (across all doses) | Fatigue, constipation, nausea | |
| 400 | Asymptomatic, reversible ALT/AST elevation (2 patients) |
Data compiled from multiple conference abstracts.[1][2]
Table 2: Preliminary Efficacy of this compound
| Patient Population | Dose Level (mg QD) | Efficacy Endpoint | Result |
| ABI/ENZA-naïve | 300/400 | >50% PSA Decline | 3 of 4 patients (up to 93% decline)[1] |
| Prior ABI/ENZA exposure | Not specified | Stable Disease | Up to 18+ months[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a PDX Mouse Model of mCRPC
-
Model Selection: Select a well-characterized mCRPC PDX model with known AR status and treatment history.
-
Animal Acclimatization: Acclimate male immunodeficient mice (e.g., NSG) for at least one week before tumor implantation.
-
Tumor Implantation: Implant tumor fragments subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer this compound orally once daily at the desired dose levels.
-
The control group should receive the vehicle only.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, collect blood for PK analysis and tumors for PD analysis (e.g., measurement of intratumoral androgens).
-
-
Data Analysis: Analyze tumor growth inhibition and changes in biomarker levels.
Protocol 2: Measurement of Steroid Hormones by LC-MS/MS
-
Sample Preparation:
-
Collect plasma or tissue homogenates.
-
Add internal standards (deuterated analogs of the hormones of interest).
-
Perform liquid-liquid or solid-phase extraction to isolate the steroids.
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Employ a gradient elution with solvents such as water with 0.1% formic acid and methanol or acetonitrile.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize MRM transitions for each steroid and internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of each steroid.
-
Quantify the steroid levels in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Visualizations
Caption: Simplified androgen synthesis pathway and the mechanism of action of this compound.
References
Technical Support Center: Improving the Bioavailability of ASN001 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of ASN001 in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Oral Bioavailability Observed in Pilot Animal Studies
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our initial rat studies. What are the likely causes and how can we improve this?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary factors to investigate are poor aqueous solubility and/or low intestinal permeability of this compound.
Initial Troubleshooting Steps:
-
Physicochemical Characterization: If not already done, characterize the fundamental properties of this compound. This data is crucial for selecting an appropriate formulation strategy. Key parameters include:
-
Aqueous solubility at different pH values (especially relevant to the gastrointestinal tract).
-
LogP (lipophilicity).
-
Permeability (e.g., using a Caco-2 cell assay).
-
-
Formulation Strategy Selection: Based on the physicochemical properties, you can select a suitable formulation strategy to enhance bioavailability.
-
For Poor Solubility:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubilization in the gut.
-
Complexation: Using cyclodextrins can increase the solubility of the drug.
-
-
For Poor Permeability:
-
Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
-
Lipid-Based Formulations: These can also facilitate drug transport across the intestinal membrane.
-
-
Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
Q2: We are seeing significant variability in the Cmax and AUC of this compound between individual animals in the same dosing group. What could be causing this and how can we minimize it?
A2: High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Several factors can contribute to this, ranging from the formulation to the experimental procedure itself.
Potential Causes and Solutions:
-
Inadequate Formulation Homogeneity: If using a suspension, ensure it is uniformly dispersed before and during dosing. Consider if the drug is precipitating out of solution.
-
Inconsistent Dosing Technique: Ensure accurate and consistent administration of the dose volume for each animal. For oral gavage, proper technique is critical to avoid accidental administration into the lungs.
-
Physiological Differences:
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Ensure a consistent fasting period for all animals before dosing.
-
Gastrointestinal pH and Motility: These can vary between animals and affect drug dissolution and transit time. While harder to control, using a larger number of animals can help to statistically mitigate this variability.
-
-
First-Pass Metabolism: If this compound undergoes significant first-pass metabolism in the liver, genetic polymorphisms in metabolic enzymes among the animals could lead to variable exposure.
Experimental Protocol for a Rodent Oral Bioavailability Study
Caption: Standard experimental workflow for an oral bioavailability study in rodents.
Frequently Asked Questions (FAQs)
Q3: What are the most common animal models for oral bioavailability studies and how do I choose the right one?
A3: The most commonly used animal models for bioavailability studies are rodents (mice and rats) and non-rodents (dogs, typically Beagles).
-
Rats: Often the first choice due to their small size, ease of handling, lower cost, and extensive historical data. They are considered a good starting point for predicting oral absorption in humans.
-
Mice: Also widely used, particularly when only small quantities of the drug are available.
-
Dogs (Beagle): Share more physiological similarities with humans in terms of their gastrointestinal tract compared to rodents. They are often used in later stages of preclinical development.
The choice of model depends on the specific drug, its metabolic profile, and the stage of development. It is often beneficial to gather data from both a rodent and a non-rodent species.
Q4: How do I prepare a simple formulation of this compound for a pilot bioavailability study?
A4: For a pilot study, you can start with simple formulations to assess the intrinsic bioavailability of this compound.
-
Solution: If this compound has sufficient aqueous solubility, a simple solution in water or a saline buffer is ideal.
-
Suspension: If this compound is poorly soluble, a suspension can be prepared. A common vehicle is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in water. It is crucial to ensure the particle size is small and uniform and that the suspension is well-mixed before each administration.
-
Co-solvent System: For compounds that are not soluble in water, a mixture of solvents can be used. For example, a solution in a mixture of polyethylene glycol 400 (PEG 400) and water, or dimethyl sulfoxide (DMSO) and water. However, be mindful that high concentrations of organic solvents can have physiological effects.
Q5: What are lipid-based drug delivery systems (LBDDS) and when should I consider them for this compound?
A5: LBDDS are formulations that use lipids and surfactants to improve the oral bioavailability of poorly water-soluble drugs. They can enhance solubility and, in some cases, increase intestinal permeability.
You should consider LBDDS for this compound if:
-
It is a lipophilic compound (high LogP).
-
It has very low aqueous solubility.
-
You are also facing challenges with permeability.
A common type of LBDDS is a Self-Emulsifying Drug Delivery System (SEDDS), which forms a fine emulsion in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.
Data Presentation
Below are examples of how to structure quantitative data from your bioavailability studies for clear comparison of different formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | Enter Value | N/A |
| Aqueous Solubility (pH 7.4) | e.g., <0.1 µg/mL | Shake-flask method |
| LogP | e.g., 4.2 | Calculated/Experimental |
| Permeability (Papp) | e.g., 0.5 x 10⁻⁶ cm/s | Caco-2 Assay |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 | 2 |
| Micronized Suspension | 120 ± 30 | 1.5 | 700 ± 150 | 5.6 |
| Solid Dispersion | 450 ± 90 | 1.0 | 2800 ± 500 | 22.4 |
| SEDDS | 800 ± 120 | 0.5 | 5500 ± 950 | 44 |
Data are presented as mean ± standard deviation (n=6).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
-
Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).
-
Solvent Selection: Identify a common solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone).
-
Dissolution: Dissolve this compound and the polymer in the selected solvent in a specific ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by spray drying to obtain a solid dispersion.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Formulation for Dosing: The resulting solid dispersion can be suspended in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration to animals.
Protocol 2: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.
-
Acclimatization: Allow animals to acclimatize for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at the desired dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle intravenously (e.g., via the tail vein) at a lower dose (e.g., 1 mg/kg) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Validation & Comparative
A Comparative Guide: ASN001 versus Abiraterone in Metastatic Castration-Resistant Prostate Cancer (mCRPC) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ASN001 and abiraterone, two inhibitors of the CYP17 enzyme used in the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding the key differences and potential advantages of each compound.
Executive Summary
Abiraterone, a well-established therapy for mCRPC, inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1. This dual inhibition effectively blocks androgen synthesis but also impacts cortisol production, necessitating co-administration with prednisone to manage the resulting mineralocorticoid excess. This compound is a novel, non-steroidal inhibitor of CYP17A1 that is reported to be more selective for the 17,20-lyase activity. This selectivity may spare cortisol synthesis, potentially eliminating the need for concurrent steroid therapy and its associated side effects. While direct head-to-head comparative studies are limited, this guide synthesizes the available data to highlight the distinct profiles of these two agents.
Mechanism of Action
Both this compound and abiraterone target CYP17A1, a critical enzyme in the androgen biosynthesis pathway. However, their selectivity for the enzyme's dual activities differs.
Abiraterone: Abiraterone acetate is the prodrug of abiraterone, which non-selectively and irreversibly inhibits both the 17α-hydroxylase and 17,20-lyase functions of CYP17A1.[1][2] This leads to a profound suppression of androgen production in the testes, adrenal glands, and within the prostate tumor itself.[1][2] The inhibition of 17α-hydroxylase also blocks the production of cortisol, leading to a compensatory rise in adrenocorticotropic hormone (ACTH). Elevated ACTH can cause an overproduction of mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and fluid retention.[2][3] Consequently, abiraterone is co-administered with prednisone to suppress ACTH and mitigate these adverse effects.[2][3]
This compound: this compound is described as a novel, non-steroidal, and potent inhibitor of CYP17A1 with high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[1][3][4] In preclinical studies, this selective inhibition of testosterone synthesis over cortisol synthesis was demonstrated.[1] The key theoretical advantage of this selectivity is the potential to avoid the mineralocorticoid excess seen with abiraterone, thereby obviating the need for co-administration of prednisone.[1][3][4]
Figure 1: Simplified Androgen Synthesis Pathway and Inhibition
Preclinical Data
This compound: Preclinical studies have indicated that this compound is a potent inhibitor of CYP17 lyase, demonstrating selective inhibition of testosterone synthesis over cortisol synthesis.[1] It is also reported to have high oral bioavailability and a low potential for drug-drug interactions.[4]
Abiraterone: Extensive preclinical data exists for abiraterone. In various castration-resistant prostate cancer xenograft models, abiraterone has been shown to significantly inhibit tumor growth and reduce serum prostate-specific antigen (PSA) levels.[5] Studies have also confirmed its ability to lower intratumoral androgen levels.[5]
| Parameter | This compound | Abiraterone |
| Target | CYP17A1 (selective for 17,20-lyase)[1][3][4] | CYP17A1 (non-selective inhibitor of 17α-hydroxylase and 17,20-lyase)[1][2] |
| Effect on Androgen Synthesis | Potent inhibition of testosterone synthesis[1] | Potent inhibition of androgen synthesis[1][2] |
| Effect on Cortisol Synthesis | Minimal inhibition[1] | Significant inhibition[2] |
| Oral Bioavailability | High[4] | Moderate, enhanced with food |
| Drug-Drug Interaction Potential | Low[4] | Moderate |
Table 1: Summary of Preclinical Characteristics
Clinical Data
To date, no head-to-head clinical trials comparing this compound and abiraterone have been published. The available clinical data for this compound is from Phase 1/2 trials, while abiraterone has been extensively studied in large Phase 3 trials.
This compound Clinical Trial Data (Phase 1/2)
A Phase 1/2 clinical trial (NCT02349139) evaluated the safety, tolerability, and preliminary efficacy of this compound in men with mCRPC.[1][4][6]
| Endpoint | Result | Citation |
| Patient Population | Men with progressive mCRPC. Phase 1 included pre-treated patients; Phase 2 was for abiraterone/enzalutamide-naïve patients. | [1][4] |
| Dosing | Oral, once-daily escalating doses (50, 100, 200, 300, 400 mg) without prednisone. | [1][4] |
| Safety and Tolerability | Generally well-tolerated. Most adverse events were Grade 1/2 (fatigue, nausea, dizziness). At 400mg, reversible Grade 3 ALT/AST elevation was observed in two patients. Importantly, no mineralocorticoid excess was reported, and prednisone co-administration was not required. | [1][3][4] |
| Pharmacokinetics (300 mg QD) | Cmax: 6.7 µM; AUC: 80 µM.h; T1/2: 21.5 h | [4] |
| Pharmacodynamics | Testosterone decreased to below quantifiable limits. DHEA decreased by up to 80% in abiraterone/enzalutamide-naïve patients. | [3][4] |
| Preliminary Efficacy | - PSA decline of >50% was observed in 3 of 4 abiraterone/enzalutamide-naïve patients at doses of 300/400mg.[3]- Stable disease for up to 18+ months was observed in patients who had previously progressed on abiraterone and enzalutamide.[4] | [3][4] |
Table 2: Summary of this compound Phase 1/2 Clinical Trial Data
Abiraterone Clinical Trial Data (Selected Phase 3)
Abiraterone has been approved for mCRPC based on two pivotal Phase 3 trials: COU-AA-301 (post-chemotherapy) and COU-AA-302 (chemotherapy-naïve).
| Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes | Citation |
| COU-AA-301 | mCRPC patients who had received prior docetaxel chemotherapy | Abiraterone acetate (1000 mg) + prednisone (5 mg twice daily) vs. Placebo + prednisone | - Median Overall Survival: 15.8 months vs. 11.2 months (HR 0.74) | [7] |
| COU-AA-302 | Chemotherapy-naïve mCRPC patients | Abiraterone acetate (1000 mg) + prednisone (5 mg twice daily) vs. Placebo + prednisone | - Median Radiographic Progression-Free Survival: 16.5 months vs. 8.3 months (HR 0.53)- Median Overall Survival: 34.7 months vs. 30.3 months (HR 0.81) | [7] |
Table 3: Summary of Key Abiraterone Phase 3 Clinical Trial Data
Experimental Protocols
Detailed experimental protocols for the this compound studies are not publicly available. The following are representative protocols for key experiments used in the evaluation of CYP17 inhibitors like this compound and abiraterone.
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the inhibitory activity of a compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Materials:
-
Recombinant human CYP17A1 enzyme
-
Cytochrome P450 reductase
-
Cytochrome b5 (for lyase activity)
-
Substrates: Progesterone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)
-
NADPH regenerating system
-
Test compounds (this compound, abiraterone)
-
LC-MS/MS system for product quantification
Procedure:
-
Prepare a reaction mixture containing the CYP17A1 enzyme, reductase, and cytochrome b5 (for lyase assay) in a suitable buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate the mixture to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) by LC-MS/MS.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo mCRPC Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model of metastatic castration-resistant prostate cancer.
Animal Model:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human prostate cancer cell line (e.g., LNCaP, VCaP, or patient-derived xenografts) that expresses the androgen receptor.
Procedure:
-
Implant the prostate cancer cells subcutaneously or orthotopically into the mice.
-
Allow the tumors to establish and reach a predetermined size.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound, abiraterone).
-
Administer the test compounds orally at specified doses and schedules.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor serum PSA levels by collecting blood samples periodically.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Analyze the tumors for biomarkers, such as intratumoral androgen levels and expression of androgen receptor and its target genes.
Figure 2: General Experimental Workflow for CYP17 Inhibitors
Conclusion
This compound and abiraterone are both potent inhibitors of androgen synthesis with proven or potential efficacy in mCRPC. The primary distinction lies in their selectivity for the dual activities of CYP17A1. Abiraterone's non-selective inhibition is highly effective but necessitates co-treatment with prednisone to manage side effects. This compound's selective inhibition of the 17,20-lyase activity, as suggested by early clinical data, may offer a significant clinical advantage by potentially eliminating the need for concurrent steroid administration. This could lead to a better safety profile and improved quality of life for patients. However, it is crucial to note the absence of direct comparative studies. Further clinical investigation, including head-to-head trials, is warranted to definitively establish the comparative efficacy and safety of this compound versus abiraterone in the treatment of mCRPC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Intratumoral androgen biosynthesis in prostate cancer pathogenesis and response to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
Decoding the Selectivity of CYP17 Lyase Inhibition: A Comparative Analysis of ASN001
For Researchers, Scientists, and Drug Development Professionals
The landscape of castration-resistant prostate cancer (CRPC) treatment has been significantly shaped by the development of androgen synthesis inhibitors. A key target in this pathway is CYP17A1, a dual-function enzyme possessing both 17α-hydroxylase and 17,20-lyase activities. While the inhibition of 17,20-lyase is crucial for blocking the production of androgens that fuel prostate cancer growth, the concurrent inhibition of 17α-hydroxylase can lead to undesirable side effects, such as mineralocorticoid excess, necessitating the co-administration of corticosteroids. This guide provides a comparative analysis of ASN001, a novel selective CYP17 lyase inhibitor, with the non-selective inhibitor Abiraterone, supported by experimental data and detailed methodologies.
Mechanism of Action: The Advantage of Selectivity
CYP17A1 plays a pivotal role in the steroidogenesis pathway. Its 17α-hydroxylase activity converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. Subsequently, its 17,20-lyase activity converts these intermediates into dehydroepiandrosterone (DHEA) and androstenedione, the precursors to testosterone.
Non-selective inhibitors, such as Abiraterone, block both the hydroxylase and lyase functions of CYP17A1.[1] While this effectively halts androgen production, the inhibition of 17α-hydroxylase also disrupts cortisol synthesis. This leads to an accumulation of upstream mineralocorticoids, which can cause hypertension, hypokalemia, and fluid retention.[2] To counteract these effects, patients treated with Abiraterone typically require co-administration of prednisone, a corticosteroid.
This compound is a non-steroidal compound designed to selectively inhibit the 17,20-lyase activity of CYP17A1.[3] This targeted approach aims to block androgen synthesis while leaving the 17α-hydroxylase activity largely intact, thereby preserving cortisol production and avoiding the mineralocorticoid-related adverse events associated with non-selective inhibitors.[2][3] This selectivity profile suggests that this compound could potentially be administered without the need for concurrent prednisone.[2]
Comparative Performance: A Quantitative Look at Selectivity
While specific IC50 values for this compound are not publicly available, data from a similar selective CYP17 lyase inhibitor, VT-464, provides a clear quantitative comparison against the non-selective inhibitor Abiraterone.
| Compound | 17,20-Lyase IC50 (nM) | 17α-Hydroxylase IC50 (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| Abiraterone | 15[4][5] | 2.5[4][5] | ~0.17 |
| VT-464 | 69[4][5] | 670[4][5] | ~9.7 |
A higher selectivity ratio indicates greater selectivity for the 17,20-lyase activity.
As the table demonstrates, Abiraterone is a potent inhibitor of both CYP17A1 activities, with a slightly higher potency for the 17α-hydroxylase function. In contrast, VT-464 exhibits a nearly 10-fold selectivity for the desired 17,20-lyase activity. This quantitative data underscores the biochemical basis for the potentially improved safety profile of selective CYP17 lyase inhibitors like this compound.
Clinical trial data for this compound, while not providing IC50 values, supports its selective mechanism of action. In a phase 1/2 clinical trial in men with metastatic CRPC, treatment with this compound led to a significant decrease in testosterone and DHEA levels (up to 80%) without the need for prednisone co-administration.[2] Importantly, no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported.[2]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
A Head-to-Head Comparison of ASN001 with Other CYP17 Inhibitors in the Treatment of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), has been significantly shaped by the development of agents targeting the androgen synthesis pathway. A key enzyme in this pathway is CYP17A1, a dual-function enzyme with 17α-hydroxylase and 17,20-lyase activities, critical for the production of androgens that fuel prostate cancer growth. This guide provides a head-to-head comparison of ASN001, a novel CYP17 lyase inhibitor, with other notable CYP17 inhibitors, including abiraterone acetate, orteronel, galeterone, and seviteronel. The comparison is based on available preclinical and clinical data, focusing on mechanism of action, efficacy, and safety profiles.
Mechanism of Action: A Shift Towards Selective Inhibition
CYP17 inhibitors disrupt androgen synthesis, but their specificity and additional mechanisms of action vary, influencing their clinical profiles.
This compound is a novel, non-steroidal, orally active inhibitor of CYP17 lyase.[1] A distinguishing feature of this compound is its selective inhibition of testosterone synthesis over cortisol synthesis.[2] This selectivity is significant as it may obviate the need for co-administration of prednisone, a corticosteroid typically required with less selective CYP17 inhibitors to mitigate the side effects of adrenal insufficiency.[3][4]
Abiraterone acetate is a well-established, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[3][5] Its non-selective nature necessitates co-administration with prednisone to prevent mineralocorticoid excess, which can lead to hypertension, hypokalemia, and fluid retention.[5]
Orteronel (TAK-700) is a non-steroidal inhibitor with higher selectivity for the 17,20-lyase activity of CYP17A1.[4][6] While more selective than abiraterone, clinical trials have often included co-administration of prednisone.
Galeterone (TOK-001) exhibits a multi-faceted mechanism of action. In addition to inhibiting CYP17, it also acts as an androgen receptor (AR) antagonist and promotes AR degradation.[1][7]
Seviteronel (VT-464) is another lyase-selective inhibitor of CYP17 and also functions as an AR antagonist.[8][9] Preclinical studies suggest it has a greater suppressive effect on the AR axis compared to abiraterone.[9]
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials are limited, making definitive comparisons challenging. The following tables summarize key efficacy data from separate clinical trials for each inhibitor.
Table 1: PSA Response in Patients with Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Drug | Trial Phase | Patient Population | Dosing Regimen | PSA Response Rate (≥50% decline) | Citation(s) |
| This compound | Phase 1/2 (NCT02349139) | mCRPC (Abiraterone/Enzalutamide-naïve) | 300/400 mg once daily | 100% (3 of 3 patients) | [4] |
| Abiraterone Acetate | Phase 3 (COU-AA-301) | mCRPC (post-docetaxel) | 1000 mg once daily + prednisone | 29% | [10] |
| Orteronel (TAK-700) | Phase 1/2 | mCRPC (chemotherapy-naïve) | 300 mg twice daily | 65% (13 of 20 evaluable patients) | [4] |
| Galeterone (TOK-001) | Phase 1 | mCRPC (chemotherapy-naïve) | 650-2600 mg daily | 22% (11 of 49 patients) | [1][11] |
| Seviteronel (VT-464) | Phase 2 | mCRPC (post-enzalutamide) | 450 mg twice daily or 600/750 mg once daily | 6% (1 of 17 patients) | [12][13] |
Table 2: Survival and Disease Progression in mCRPC
| Drug | Trial Phase | Patient Population | Key Outcome | Result | Citation(s) |
| This compound | Phase 1/2 (NCT02349139) | mCRPC (prior abiraterone/enzalutamide) | Stable Disease | Up to 18+ months | [3][14] |
| Abiraterone Acetate | Phase 3 (COU-AA-301) | mCRPC (post-docetaxel) | Median Overall Survival | 14.8 months vs 10.9 months with placebo | [10] |
| Orteronel (TAK-700) | Phase 3 (ELM-PC 5) | mCRPC (post-docetaxel) | Median Overall Survival | 17.0 months vs 15.2 months with placebo (not statistically significant) | [7][15] |
| Orteronel (TAK-700) | Phase 3 (SWOG-1216) | Metastatic Hormone-Sensitive Prostate Cancer | Median Progression-Free Survival | 47.6 months vs 23.0 months with bicalutamide | [2][16] |
Safety and Tolerability Profile
A key differentiator among these inhibitors is their safety profile, largely influenced by their selectivity and the consequent need for corticosteroid co-administration.
This compound has been reported to be well-tolerated in its Phase 1/2 trial, with no mineralocorticoid excess reported and no requirement for prednisone co-administration.[3][4] The most common drug-related adverse events were Grade 1/2 and included fatigue, nausea, and dizziness.[4]
Abiraterone acetate is associated with side effects related to mineralocorticoid excess due to its non-selective inhibition of CYP17. These include hypertension, hypokalemia, and fluid retention, which are managed with concurrent prednisone administration.[5]
Orteronel (TAK-700) , despite its increased selectivity, has been associated with adverse events such as fatigue, hypokalemia, and hyperglycemia.[4] In a Phase 2 trial in metastatic hormone-sensitive prostate cancer, grade 3 or 4 adverse events occurred in 43% of patients receiving orteronel compared to 13% with bicalutamide.[2]
Galeterone (TOK-001) was generally well-tolerated in its Phase 1 trial, with most adverse events being grade 1 or 2, including fatigue, nausea, and diarrhea.[1][7] Transient elevations in liver function tests were observed.[1]
Seviteronel (VT-464) in a Phase 2 study in patients who had progressed on enzalutamide was not well-tolerated, with common adverse events including concentration impairment, fatigue, tremor, and nausea, leading to premature study closure.[12][13]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the methodologies used in key trials for each inhibitor.
This compound (NCT02349139)
-
Study Design: A Phase 1/2, open-label, dose-escalation, and cohort expansion study.[17][18]
-
Participants: Men with progressive mCRPC.[17] Phase 1 allowed prior treatment with abiraterone or enzalutamide, while Phase 2 enrolled patients naïve to these agents.[17]
-
Intervention: Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg).[17]
-
Endpoints: The primary endpoints were to determine the maximum tolerated dose and recommended Phase 2 dose.[17] Secondary endpoints included pharmacokinetics, effects on steroid hormone biosynthesis, and clinical efficacy (PSA and imaging).[17]
Abiraterone Acetate (COU-AA-301)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[9][10][19]
-
Participants: Men with mCRPC who had previously received docetaxel-based chemotherapy.[9][10]
-
Intervention: Patients were randomized 2:1 to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[9][10]
-
Endpoints: The primary endpoint was overall survival.[19] Secondary endpoints included time to PSA progression, radiographic progression-free survival, and PSA response rate.[10]
Orteronel (TAK-700) (ELM-PC 5)
-
Study Design: A Phase 3, randomized, double-blind, multicenter trial.[7][15]
-
Participants: Men with mCRPC that progressed after docetaxel therapy.[7][15]
-
Intervention: Patients were randomized 2:1 to receive orteronel (400 mg twice daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[7]
-
Endpoints: The primary endpoint was overall survival.[7] Key secondary endpoints included radiographic progression-free survival and PSA50 response rate.[15]
Galeterone (TOK-001) (ARMOR2)
-
Intervention: Galeterone administered orally. Part 1 was a dose-escalation phase, and Part 2 evaluated the selected dose of 2550 mg/day.[21]
Seviteronel (VT-464) (Phase 2)
-
Participants: Patients with mCRPC who had previously progressed on enzalutamide.[12][22]
-
Intervention: Seviteronel administered without routine oral steroids, either twice daily with dose titration (450 mg) or once daily without dose titration (600 mg or 750 mg).[12][22][23]
-
Endpoints: The primary objective was to determine the rate of significant PSA response (≥50% decline) after 12 weeks.[12][22][23]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CYP17A1 signaling pathway and a general experimental workflow for evaluating CYP17 inhibitors.
Caption: CYP17A1 signaling pathway in androgen synthesis.
Caption: General experimental workflow for clinical trials.
Conclusion
This compound emerges as a promising next-generation CYP17 inhibitor with a distinct mechanism of action characterized by its selectivity for the 17,20-lyase enzyme. This selectivity translates to a favorable safety profile, potentially eliminating the need for co-administered prednisone and its associated side effects. While preliminary efficacy data for this compound in a small cohort of patients are encouraging, larger, randomized controlled trials are necessary to definitively establish its place in the therapeutic armamentarium for mCRPC.
In comparison, abiraterone acetate remains a standard of care, albeit with the requirement of prednisone. Orteronel showed promise but did not demonstrate a significant overall survival benefit in a key Phase 3 trial. Galeterone and seviteronel, with their multi-targeted mechanisms, have had mixed results in clinical development.
The continued exploration of novel CYP17 inhibitors like this compound highlights the ongoing efforts to refine androgen synthesis inhibition, aiming for improved efficacy and better tolerability for patients with advanced prostate cancer. Future head-to-head comparative trials will be crucial to fully elucidate the relative benefits of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Armor2: A 2 Part, Phase 2 Trial Of Galeterone In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. tokaipharmaceuticals.com [tokaipharmaceuticals.com]
- 6. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drflaviocarcano.com [drflaviocarcano.com]
- 8. Abiraterone acetate for treatment of metastatic castration-resistant prostate cancer: final overall survival analysis of the COU-AA-301 randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. yoda.yale.edu [yoda.yale.edu]
- 11. researchgate.net [researchgate.net]
- 12. Strategic Preclinical Toxicology for Faster IND Approval | Syngene International [syngeneintl.com]
- 13. Decision aids for localized prostate cancer in diverse minority men: Primary outcome results from a multicenter cancer care delivery trial (Alliance A191402CD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Phase III, randomized, double-blind, multicenter trial comparing orteronel (TAK-700) plus prednisone with placebo plus prednisone in patients with metastatic castration-resistant prostate cancer that has progressed during or after docetaxel-based therapy: ELM-PC 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov:443]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. dr.moulinier.fr [dr.moulinier.fr]
- 20. fiercebiotech.com [fiercebiotech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Phase 2 Study of Seviteronel (INO-464) in Patients with Metastatic Castration-Resistant Prostate Cancer Post-Enzalutamide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 2 Study of Seviteronel (INO-464) in Patients With Metastatic Castration-Resistant Prostate Cancer After Enzalutamide Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Potential Biomarkers for Predicting Response to ASN001 in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: ASN001 is a novel CYP17 lyase inhibitor currently under investigation. As of this publication, there are no clinically validated and universally accepted biomarkers specifically for predicting response to this compound. This guide provides a comparative overview of promising biomarkers identified for other CYP17 lyase inhibitors, such as abiraterone acetate, which share a similar mechanism of action. The information presented here is intended for research and informational purposes only and should not be considered as a recommendation for clinical use.
Introduction
This compound is a potent and selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. By blocking androgen production, this compound aims to inhibit the growth of castration-resistant prostate cancer (CRPC). However, as with other targeted therapies, patient response to CYP17 lyase inhibitors can be variable. The identification of predictive biomarkers is crucial for patient stratification, optimizing treatment strategies, and developing more effective therapeutic combinations. This guide compares the performance of several potential biomarkers that have shown promise in predicting the response to CYP17 lyase inhibitors.
Key Potential Biomarkers
Several biomarkers have emerged from studies of abiraterone acetate that could potentially predict the response to this compound. These can be broadly categorized into three groups: circulating tumor cell (CTC)-based markers, serum-based markers, and tumor tissue-based markers.
Androgen Receptor Splice Variant 7 (AR-V7) in Circulating Tumor Cells
The androgen receptor (AR) is the primary target of androgen deprivation therapy. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, is a significant mechanism of resistance. AR-V7 is constitutively active and can drive tumor growth even in the absence of androgens.
Performance Data:
| Biomarker | Patient Population | Key Findings | Reference |
| AR-V7 in CTCs | Metastatic CRPC patients treated with abiraterone or enzalutamide | Patients with detectable AR-V7 in CTCs had significantly lower PSA response rates (0% vs. 53%), shorter PSA progression-free survival (PFS), and shorter overall survival (OS) compared to patients without detectable AR-V7.[1] | [1] |
| AR-V7 in CTCs | Metastatic CRPC patients treated with abiraterone or enzalutamide | In a combined analysis, AR-V7 detection was associated with inferior PSA responses, PFS, and OS.[2] | [2] |
| AR-V7 in CTC Clusters | Metastatic CRPC patients treated with abiraterone or enzalutamide | The presence of AR-V7-positive CTC clusters was a significant predictor of poor response and outcome.[3] | [3] |
Circulating Tumor Cell (CTC) Count
The number of CTCs in the peripheral blood has been established as a prognostic biomarker in various cancers, including prostate cancer. A decrease in CTC count following treatment is generally associated with a favorable response.
Performance Data:
| Biomarker | Patient Population | Key Findings | Reference |
| CTC Count | Metastatic CRPC patients treated with abiraterone | A reduction in CTC count from baseline to post-treatment was correlated with improved overall survival.[4][5] | [4][5] |
| CTC Count | Metastatic CRPC patients treated with abiraterone | Patients with a favorable CTC count (<5 cells per 7.5 mL of blood) at baseline and during treatment had a better prognosis.[6] | [6] |
| CTC Count | Metastatic CRPC patients treated with abiraterone or enzalutamide | An increase in CTC count during therapy was an independent predictor of shorter PFS and OS.[7] | [7] |
Serum-Based Biomarkers: LDH and NLR
Simple, cost-effective, and readily available serum biomarkers such as Lactate Dehydrogenase (LDH) and the Neutrophil-to-Lymphocyte Ratio (NLR) have also been investigated for their predictive value.
Performance Data:
| Biomarker | Patient Population | Key Findings | Reference |
| LDH and NLR | Metastatic CRPC patients treated with abiraterone | Pre-treatment LDH levels >220 U/L and an NLR >5 were significantly associated with a lack of PSA response.[8] | [8] |
| NLR | Metastatic CRPC patients treated with abiraterone | A baseline NLR > 3.76 was an independent predictor of shorter overall survival (Hazard Ratio: 2.682).[9] | [9] |
| NLR | Metastatic CRPC patients treated with abiraterone or enzalutamide | A high baseline NLR was associated with worse overall survival in patients treated with abiraterone or enzalutamide.[10] | [10] |
Signaling Pathway and Experimental Workflows
Androgen Synthesis and Signaling Pathway
The following diagram illustrates the androgen synthesis pathway and the mechanism of action of this compound as a CYP17 lyase inhibitor.
Caption: Simplified androgen synthesis pathway and the inhibitory action of this compound on CYP17 lyase.
Experimental Workflow for Biomarker Analysis
The following diagram outlines the general workflow for the analysis of the potential predictive biomarkers from patient blood samples.
Caption: General workflow for the analysis of CTC-based and serum-based biomarkers.
Experimental Protocols
Detection of AR-V7 in Circulating Tumor Cells
Method: Immunofluorescence (IF) Staining of Enriched CTCs
-
CTC Enrichment:
-
Cell Staining:
-
Fix and permeabilize the enriched cells.
-
Incubate with a primary antibody cocktail containing a pan-cytokeratin antibody (to identify epithelial cells), a CD45 antibody (to exclude leukocytes), and a specific antibody against the N-terminal domain of the AR-V7 protein.[8]
-
Use a nuclear stain (e.g., DAPI) to identify nucleated cells.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Identify CTCs as cytokeratin-positive, CD45-negative, and DAPI-positive cells.
-
Quantify the nuclear fluorescence intensity of the AR-V7 signal within the identified CTCs.
-
A cell is considered AR-V7 positive if the nuclear AR-V7 fluorescence intensity is above a pre-defined threshold.[12]
-
Method: Reverse Transcription Polymerase Chain Reaction (RT-PCR)
-
CTC Enrichment and RNA Extraction:
-
Enrich CTCs from whole blood as described above.
-
Lyse the enriched cells and extract total RNA using a commercially available kit.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
Enumeration of Circulating Tumor Cells
Method: CellSearch® System
-
Sample Preparation:
-
Collect 7.5 mL of whole blood in a CellSave Preservative Tube.
-
-
CTC Capture and Staining:
-
The automated CellSearch® system uses ferrofluid nanoparticles coated with anti-EpCAM antibodies to immunomagnetically capture CTCs.
-
Captured cells are stained with a fluorescently labeled anti-cytokeratin antibody, an anti-CD45 antibody, and DAPI.
-
-
Imaging and Enumeration:
-
The system acquires images and software algorithms identify and enumerate CTCs (cytokeratin-positive, CD45-negative, DAPI-positive).[6]
-
The result is reported as the number of CTCs per 7.5 mL of blood.
-
Measurement of Serum LDH and NLR
Method: Standard Clinical Laboratory Procedures
-
Sample Collection and Preparation:
-
Collect a whole blood sample in a serum separator tube.
-
Centrifuge the sample to separate the serum.
-
-
LDH Measurement:
-
NLR Calculation:
-
Perform a complete blood count (CBC) with differential on a whole blood sample collected in an EDTA tube.
-
The NLR is calculated by dividing the absolute neutrophil count by the absolute lymphocyte count.[17]
-
Conclusion
The biomarkers discussed in this guide represent promising avenues for predicting the response to CYP17 lyase inhibitors like this compound. The detection of AR-V7 in CTCs is a strong candidate for identifying patients with primary resistance. CTC enumeration and serum-based markers such as LDH and NLR offer prognostic information and may help in monitoring treatment response. Further clinical validation is necessary to establish the definitive predictive value of these biomarkers specifically for this compound. The integration of these biomarker-driven strategies into clinical trials will be essential for advancing personalized medicine in the treatment of metastatic castration-resistant prostate cancer.
References
- 1. Androgen receptor variant-7: an important predictive biomarker in castrate resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Protocol of Circulating Tumor Cell Detection | Springer Nature Experiments [experiments.springernature.com]
- 3. AR-V7 in circulating tumor cells cluster as a predictive biomarker of abiraterone acetate and enzalutamide treatment in castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rarecells.com [rarecells.com]
- 5. curetoday.com [curetoday.com]
- 6. Circulating tumor cell quantification during abiraterone plus prednisone therapy may estimate survival in metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page Not Found - ASCO [asco.org]
- 8. rarecyte.com [rarecyte.com]
- 9. Baseline neutrophil-to-lymphocyte ratio predicts the prognosis of castration-resistant prostate cancer treated with abiraterone acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baseline neutrophil-to-lymphocyte ratio as a predictive and prognostic biomarker in patients with metastatic castration-resistant prostate cancer treated with cabazitaxel versus abiraterone or enzalutamide in the CARD study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and enumeration of circulating tumor cells based on their invasive property - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 13. Detection of AR-V7 in Liquid Biopsies of Castrate Resistant Prostate Cancer Patients: A Comparison of AR-V7 Analysis in Circulating Tumor Cells, Circulating Tumor RNA and Exosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Neutrophil-Lymphocyte Ratio and LDH/Albumin Ratio as Biomarkers for Severity and Mortality in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
ASN001: A Novel CYP17 Lyase Inhibitor Challenging the Standard of Care in Metastatic Castration-Resistant Prostate Cancer
A Comparative Analysis of Preliminary Clinical Trial Data
In the landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC), the inhibition of androgen biosynthesis remains a cornerstone of therapy. ASN001, a novel, non-steroidal and potent inhibitor of CYP17 lyase, has emerged as a promising therapeutic agent. This guide provides a comparative analysis of preliminary clinical trial data for this compound, primarily focusing on its differentiation from the established standard of care, Abiraterone Acetate. The core distinction of this compound lies in its selective inhibition of testosterone synthesis over cortisol, potentially obviating the need for co-administration of prednisone and its associated side effects.
Quantitative Data Summary
The following tables summarize the available quantitative data from the Phase 1/2 clinical trial of this compound (NCT02349139) as presented in scientific abstracts, alongside comparative data for Abiraterone Acetate. It is crucial to note that the this compound data is preliminary and derived from conference presentations, not from a final, peer-reviewed publication.
Table 1: Efficacy of this compound in mCRPC (Preliminary Data)
| Efficacy Endpoint | This compound (Various Doses) | Patient Population |
| PSA Decline >50% | Observed in 3 of 3 (100%) ABI/ENZA naïve patients at 300/400mg doses.[1] | Abiraterone/Enzalutamide naïve mCRPC patients. |
| Stable Disease (RECIST) | Observed for up to 15+ months.[1] | mCRPC patients with prior Abiraterone and Enzalutamide exposure. |
Table 2: Safety and Tolerability of this compound (Preliminary Data)
| Adverse Event (AE) Profile | This compound (Various Doses) | Key Feature |
| Common Drug-Related AEs (Grade 1/2) | Fatigue, nausea, dizziness.[1] | Generally well-tolerated. |
| Grade 3 Adverse Events | Asymptomatic, reversible elevation of ALT/AST at 400mg (2 patients), which did not recur at a lower dose (300mg).[1] | Dose-dependent and reversible liver enzyme elevation. |
| Mineralocorticoid Excess | Not reported.[1] | No requirement for prednisone co-administration. |
Table 3: Pharmacokinetic Parameters of this compound (Preliminary Data)
| Dose | Cmax (µM) | AUC (µM.h) | T1/2 (h) |
| 300 mg QD | 6.7[1] | 80[1] | 21.5[1] |
Experimental Protocols
This compound Phase 1/2 Clinical Trial (NCT02349139)
Study Design: A Phase 1/2, open-label, dose-escalation, and expansion study evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of once-daily, oral this compound in men with progressive mCRPC.
Phase 1 (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.
-
Patient Population: Men with progressive mCRPC, with prior treatments including abiraterone, enzalutamide, and chemotherapy being permitted.
-
Dose Levels: Escalating doses of 50, 100, 200, 300, and 400 mg once daily.[1]
Phase 2 (Dose Expansion):
-
Objective: To further evaluate the safety, and preliminary efficacy of this compound at the RP2D.
-
Patient Population: Men with progressive mCRPC with no prior enzalutamide or abiraterone treatment.[1]
Key Endpoints:
-
Primary: MTD, dose-limiting toxicities (DLTs), and RP2D.
-
Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis (testosterone, DHEA), and clinical efficacy (PSA response and imaging-based response).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of its clinical trial.
Comparison with Abiraterone Acetate
Abiraterone Acetate is a well-established CYP17 inhibitor for mCRPC. However, its inhibition of both 17α-hydroxylase and 17,20-lyase activities of CYP17A1 leads to a decrease in cortisol production, necessitating co-administration of prednisone to prevent a compensatory rise in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess.
This compound is designed to be a more selective inhibitor of the 17,20-lyase activity of CYP17A1. This selectivity is intended to preserve cortisol synthesis, thereby avoiding the need for prednisone. The preliminary clinical data supports this, as no mineralocorticoid excess was reported and no patients required prednisone.[1]
Conclusion
References
Cross-Validation of ASN001's Effect in Different Prostate Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of ASN001 and other selective CYP17A1 inhibitors across different subtypes of prostate cancer. While direct preclinical data for this compound in various prostate cancer cell lines is limited in publicly available literature, this guide leverages data from similar selective CYP17A1 inhibitors to provide a comprehensive overview of the potential differential effects based on tumor biology.
Introduction to this compound and Selective CYP17A1 Inhibition
This compound is a novel, non-steroidal, selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway.[1] By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound aims to reduce the production of androgens that fuel the growth of prostate cancer, particularly in the castration-resistant setting.[1][2][3] This targeted approach is designed to minimize the side effects associated with broader CYP17A1 inhibition, such as mineralocorticoid excess, potentially obviating the need for concurrent corticosteroid administration.[1]
Prostate cancer is a heterogeneous disease characterized by distinct molecular and histological subtypes that can influence therapeutic response.[4][5][6] Understanding how a targeted agent like this compound may perform across these subtypes is crucial for patient stratification and the development of personalized treatment strategies. This guide will explore the effects of selective CYP17A1 inhibitors on prostate cancer cell lines representing different subtypes, including luminal, basal-like, and those with varying androgen receptor (AR) status.
Comparative Preclinical Efficacy of Selective CYP17A1 Inhibitors
To contextualize the potential efficacy of this compound, this section summarizes the preclinical data of other selective CYP17A1 inhibitors—Abiraterone, Seviteronel (VT-464), Orteronel (TAK-700), and Galeterone (TOK-001)—in well-characterized prostate cancer cell lines. These cell lines are categorized based on their approximate molecular subtype and androgen receptor status.
Table 1: Prostate Cancer Cell Line Subtypes and Androgen Receptor Status
| Cell Line | Molecular Subtype (Putative) | Androgen Receptor (AR) Status | Key Characteristics |
| LNCaP | Luminal | Expresses mutant AR (T877A) | Androgen-sensitive, expresses PSA.[7][8][9][10][11] |
| 22Rv1 | Luminal | Expresses full-length AR and AR-V7 splice variant | Androgen-independent, castration-resistant.[12][13] |
| PC-3 | Basal-like | AR-negative | Androgen-independent, highly metastatic.[7][8][9][10][11] |
| DU145 | Basal-like | AR-negative | Androgen-independent, moderately metastatic.[7][8][9][11][12] |
Table 2: Comparative In Vitro Efficacy of Selective CYP17A1 Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Citation(s) |
| Abiraterone | LNCaP | Cell Viability | IC50 | ~10 µM | [14] |
| PC-3 | Cell Viability | IC50 | >10 µM (low activity) | [15] | |
| DU145 | Cell Viability | - | Weakly affected | [15] | |
| 22Rv1 | AR Transactivation | - | Inhibition | [16] | |
| Seviteronel (VT-464) | C4-2 (LNCaP derivative) | AR Transactivation | - | Greater decrease than Abiraterone | [16][17] |
| MR49C, MR49F (Enzalutamide-resistant) | AR Transactivation | - | Greater decrease than Abiraterone | [16][17] | |
| Orteronel (TAK-700) | - | CYP17A1 17,20-lyase inhibition | IC50 | 22 nM (in H295R cells) | [18] |
| Galeterone (TOK-001) | Enzalutamide-resistant cell lines | Cell Proliferation | - | Anti-proliferative effects | [17] |
| LNCaP, VCaP, LNCaP-SF, 22Rv1, PC3, DU145 | AR Protein Levels | - | Pronounced reduction | [17] |
Note: Direct comparative IC50 values for all compounds across all cell lines are not consistently available in the literature. The presented data is a summary of reported effects.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in DOT language.
This compound Mechanism of Action in Androgen Synthesis
Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.
General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for assessing CYP17A1 inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT/WST-8 Assay)
This protocol is a generalized procedure for assessing the effect of CYP17A1 inhibitors on the viability of prostate cancer cell lines.
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU145, 22Rv1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective complete growth media. Plates are incubated for 24 hours to allow for cell attachment.[19][20][21]
-
Compound Treatment: The growth medium is replaced with fresh medium containing serial dilutions of the CYP17A1 inhibitor (e.g., this compound, Abiraterone) or vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all wells and typically below 0.1%.
-
Incubation: The plates are incubated for a specified period, usually 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Reagent Addition: After the incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) is added to each well according to the manufacturer's instructions.[19][22]
-
Signal Measurement: For MTT assays, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm). For WST-8 assays, the absorbance of the colored formazan dye in the culture medium is measured directly (e.g., at 450 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Western Blot Analysis for AR and PSA Expression
This protocol outlines the general steps for detecting changes in Androgen Receptor (AR) and Prostate-Specific Antigen (PSA) protein levels following treatment with a CYP17A1 inhibitor.
-
Cell Culture and Treatment: Prostate cancer cells are cultured in appropriate media and treated with the CYP17A1 inhibitor at desired concentrations and for specific time points. For androgen-dependent cell lines like LNCaP, cells may be cultured in charcoal-stripped serum to deplete androgens before treatment.[23][24][25][26]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris.[23][26]
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.[23]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23][26]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for AR and PSA. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23][25]
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative changes in AR and PSA expression.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a CYP17A1 inhibitor in a mouse xenograft model.
-
Cell Preparation and Implantation: Prostate cancer cells (e.g., 1-5 x 10^6 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[27][28][29][30][31]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The CYP17A1 inhibitor or vehicle is administered to the mice according to the planned dosing schedule (e.g., oral gavage daily).
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated group to the control group.
-
Pharmacodynamic and Biomarker Analysis: Tumor tissues can be collected for further analysis, such as measuring intratumoral androgen levels or performing immunohistochemistry for biomarkers like AR and PSA.
Conclusion
The preclinical data for selective CYP17A1 inhibitors suggest that their efficacy is likely to be most pronounced in prostate cancer subtypes that are dependent on androgen receptor signaling. This includes luminal subtypes, which are characterized by AR expression and activity. In contrast, basal-like, AR-negative prostate cancers are less likely to respond to monotherapy with a CYP17A1 inhibitor.
While specific preclinical data for this compound across a comprehensive panel of prostate cancer subtypes is not yet widely available, its mechanism as a selective CYP17 lyase inhibitor suggests a similar pattern of activity. Future preclinical studies directly comparing this compound to other CYP17A1 inhibitors in well-defined luminal and basal-like prostate cancer models will be crucial to fully elucidate its differential effects and to identify patient populations most likely to benefit from this targeted therapy. The experimental protocols detailed in this guide provide a framework for conducting such cross-validation studies.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What are CYP17A1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostate Luminal Progenitor Cells in Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Adult murine prostate basal and luminal cells are self-sustained lineages that can both serve as targets for prostate cancer initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Androgen receptor gene expression in human prostate carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Unique Patterns of Molecular Profiling between Human Prostate Cancer LNCaP and PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling of signaling molecules in four different human prostate carcinoma cell lines before and after induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accegen.com [accegen.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 20. 2.8. Cell Viability Assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 28. youtube.com [youtube.com]
- 29. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 31. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
ASN001: A Comparative Analysis for Drug Development Professionals
A deep dive into the selective CYP17 lyase inhibitor for metastatic castration-resistant prostate cancer (mCRPC), summarizing available clinical and preclinical data against established alternatives.
This guide provides a comprehensive comparative analysis of ASN001, a novel, non-steroidal, selective inhibitor of CYP17 lyase. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the landscape of treatments for metastatic castration-resistant prostate cancer (mCRPC). The information presented is based on available preclinical and Phase 1/2 clinical trial data.
Performance and Efficacy
This compound was developed to selectively inhibit the synthesis of testosterone while having a minimal effect on cortisol production, potentially obviating the need for co-administration of prednisone, a requirement for the established CYP17A1 inhibitor, abiraterone acetate.[1] The primary clinical investigation for this compound was a Phase 1/2 trial (NCT02349139) in men with progressive mCRPC.
Clinical Trial Data (NCT02349139)
The NCT02349139 trial was a multi-center, open-label, dose-escalation study.[2][3] While the trial was ultimately terminated due to a business decision, the preliminary results provided insights into the safety and efficacy of this compound.
Table 1: Summary of this compound Clinical Trial (NCT02349139) Efficacy Data
| Parameter | This compound | Comparator (Abiraterone Acetate - from separate trials) |
| Prostate-Specific Antigen (PSA) Response | >50% decline in 3 of 4 abiraterone/enzalutamide-naïve patients at 300/400mg doses.[4] | ≥50% decline in 29.1% of patients (post-chemotherapy).[5] |
| Radiographic Progression-Free Survival (rPFS) | Data not available from published abstracts. | Median 5.6 months (post-chemotherapy).[5] |
| Overall Survival (OS) | Data not available from published abstracts. | Median 14.8 months (post-chemotherapy).[5] |
| Disease Stabilization | Stable disease observed for up to 18+ months in patients with prior abiraterone and enzalutamide exposure.[4] | Not directly comparable. |
Disclaimer: The data for this compound and abiraterone acetate are from different clinical trials and are not from a head-to-head comparative study. Therefore, direct comparisons should be made with caution.
Preclinical Comparative Data
Preclinical studies suggested that this compound has a potent inhibitory effect on CYP17 lyase, leading to a selective decrease in testosterone synthesis over cortisol.
Table 2: this compound Preclinical and Pharmacodynamic Profile
| Parameter | Observation |
| Mechanism of Action | Selective inhibitor of CYP17 lyase.[1] |
| Effect on Androgens | Testosterone decrease to below quantifiable limits; DHEA decrease of up to 80%.[4] |
| Requirement for Prednisone | Designed to be administered without prednisone.[1] |
| Pharmacokinetics (300 mg QD) | Cmax: 6.7 µM, AUC: 80 µM.h, T1/2: 21.5 h.[4] |
Experimental Protocols
This compound Phase 1/2 Clinical Trial (NCT02349139) Methodology
The clinical trial NCT02349139 was a Phase 1/2, open-label, uncontrolled, multiple-dose escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound in subjects with metastatic progressive castrate-resistant prostate cancer.
-
Phase 1 (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Patients with progressive mCRPC who may have had prior treatment with abiraterone, enzalutamide, and chemotherapy were enrolled. The planned oral dose levels of this compound were 50, 100, 200, 300, and 400 mg once daily (QD) without the co-administration of prednisone.[2][3]
-
Phase 2: This phase was intended to further evaluate the safety and efficacy of the recommended dose from Phase 1 in patients who had not received prior abiraterone or enzalutamide.
-
Endpoints: The primary endpoints were safety and tolerability, including the incidence of dose-limiting toxicities (DLTs). Secondary endpoints included pharmacokinetic parameters, pharmacodynamic effects on steroid hormone biosynthesis, and preliminary clinical efficacy assessed by PSA levels and imaging.[2]
Visualizing the Mechanism of Action
Androgen Synthesis Pathway and this compound Inhibition
The following diagram illustrates the key steps in the androgen synthesis pathway and highlights the point of intervention for this compound.
Caption: Androgen synthesis pathway and the inhibitory action of this compound on CYP17A1 lyase.
Experimental Workflow for this compound Clinical Trial
The following diagram outlines the general workflow for a patient enrolled in the NCT02349139 clinical trial.
Caption: General workflow of the this compound Phase 1/2 clinical trial (NCT02349139).
References
- 1. biospace.com [biospace.com]
- 2. Structural Insights into the Function of Steroidogenic Cytochrome P450 17A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP17A1: Steroid Hormone Production (Testosterone, Estrogen, and DHEA) [geneticlifehacks.com]
- 4. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abiraterone acetate: oral androgen biosynthesis inhibitor for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Disposal of Research Compound ASN001
Disclaimer: This document provides generalized, best-practice guidance for the disposal of a research compound based on standard laboratory safety principles. A specific Safety Data Sheet (SDS) for ASN001 was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must obtain and adhere to the specific disposal instructions provided in the manufacturer's official SDS for this compound before handling or disposing of the material.
This guide is intended to supplement, not replace, the manufacturer's official documentation and your institution's established waste management protocols.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is critical. Since this compound is identified as a non-selective β-Adrenergic receptor blocker, it is an active pharmacological agent.[1] All laboratory waste generated during research with this compound must be considered potentially hazardous and handled accordingly until confirmed otherwise by the official Safety Data Sheet (SDS).
Waste Segregation and Classification
Proper segregation of waste at the point of generation is crucial to ensure safety and compliance. Waste streams associated with this compound should be classified and separated as follows:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Labware: Items that have come into direct contact with this compound, such as pipette tips, gloves, vials, and bench paper.
-
Contaminated Sharps: Needles, syringes, scalpels, or broken glass contaminated with this compound.[2][3]
-
Liquid Waste: Solutions containing dissolved this compound, such as stock solutions, cell culture media, or analytical samples.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe handling and disposal of waste generated from research involving this compound.
Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
Safety glasses with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Containerization Select the correct, properly labeled waste container for each waste stream.
-
Solid Waste (Unused Compound & Contaminated Labware): Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must have a secure, tight-fitting lid.
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[2][3] Do not overfill these containers.[2]
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a labeled glass or polyethylene carboy). Ensure the container is clearly labeled with the contents, including "this compound," solvent composition, and approximate concentration. Do not mix incompatible waste streams.
Step 3: Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
Compound Name: "this compound Waste"
-
Key Chemical Components and Concentrations
-
Primary Hazard(s) (e.g., "Pharmacologically Active," "Chemical Hazard")
-
Accumulation Start Date
-
Principal Investigator's Name and Laboratory Information
Step 4: On-site Accumulation and Storage Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general lab traffic and drains.
-
In secondary containment to capture any potential leaks.
Step 5: Scheduling Waste Pickup Once a waste container is full or has reached the storage time limit set by your institution or local regulations, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Follow your facility's specific procedures for requesting a waste pickup.
Data Summary for this compound Waste Management
The following table summarizes the key logistical information for the proper disposal of this compound-related waste streams.
| Waste Stream | Container Type | Required Labeling | Disposal Method |
| Unused/Expired this compound | Secure, sealed, and labeled hazardous waste container. | "Hazardous Waste," Compound Name, Hazard Statement. | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Labware | Lined, leak-proof hazardous waste container with lid. | "Hazardous Waste," "Lab Debris Contaminated with this compound." | Collection by licensed hazardous waste vendor for incineration. |
| Contaminated Sharps | Puncture-resistant, leak-proof sharps container.[2] | "Hazardous Waste," Biohazard Symbol (if applicable), "Sharps." | Collection by licensed hazardous waste vendor for incineration. |
| Liquid Waste | Leak-proof, chemically compatible carboy with screw cap. | "Hazardous Waste," Full Chemical Contents, Hazard Statement. | Collection by licensed hazardous waste vendor for incineration. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory waste related to this compound.
Diagram 1: Decision workflow for segregating and disposing of this compound waste.
References
- 1. Auson-Hepatitis B Virus [ausonpharma.com]
- 2. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 3. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 4. safety.uoregon.edu [safety.uoregon.edu]
Navigating the Safe Handling of ASN001: A Comprehensive Guide for Researchers
Disclaimer: The designation "ASN001" may refer to different chemical entities depending on the supplier. This guide focuses on this compound as described by MedChemExpress, an orally active and selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1), a compound with potential anti-cancer activity investigated in prostate cancer research.[1][2][3] Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact compound they are handling. In the absence of a specific SDS, the following guidance is based on best practices for handling potent, non-radiolabeled research compounds.
Essential, Immediate Safety and Logistical Information
Given the nature of this compound as a potent enzyme inhibitor, a cautious approach to handling is paramount to minimize exposure and ensure a safe laboratory environment. All procedures should be conducted in a designated area, and a risk assessment should be performed before any new procedure involving this compound is initiated.
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet for this compound, a conservative approach to PPE is recommended, treating it as a High-Potency Active Pharmaceutical Ingredient (HPAPI). The level of PPE should be adapted based on the scale of the experiment and the potential for aerosol generation.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile gloves). - Safety glasses or goggles. | High risk of aerosolization and inhalation of a potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation and Handling | - Certified chemical fume hood. - Standard laboratory coat. - Nitrile gloves. - Safety glasses with side shields. | Reduces the risk of inhalation of vapors and accidental splashes. |
| In Vitro Experiments (Cell Culture) | - Biosafety cabinet (if working with cell lines). - Laboratory coat. - Nitrile gloves. - Safety glasses. | Standard precautions for cell culture work to protect both the user and the experiment from contamination. |
This table provides general guidance. Always refer to your institution's specific safety protocols and the supplier's SDS.
Operational Plan
-
Preparation : Before handling this compound, ensure that a designated workspace, preferably within a certified chemical fume hood, is clean and uncluttered. All necessary equipment and waste disposal containers should be readily accessible.
-
Handling :
-
When handling the solid form of this compound, use appropriate tools to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
-
Spill Management : In case of a spill, evacuate the area and prevent others from entering. For a small spill of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a solid spill, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a sealed container. In all cases, decontaminate the area with an appropriate solvent and notify your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan
All waste contaminated with this compound, including pipette tips, gloves, and empty vials, should be considered hazardous waste.
-
Solid Waste : Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste : Collect in a sealed, shatter-resistant container that is clearly labeled. Do not mix with other solvent waste unless compatibility has been confirmed.
-
Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program. Do not pour down the drain or dispose of in regular trash.
Experimental Protocol: In Vitro Inhibition of Prostate Cancer Cell Growth
The following is a generalized protocol for investigating the in vitro effects of this compound on the proliferation of androgen-dependent prostate cancer cell lines (e.g., LNCaP). This protocol is based on common methodologies for similar compounds.
-
Cell Culture : Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C or as recommended by the supplier.
-
Cell Seeding : Seed LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.
-
Treatment : Prepare a series of dilutions of this compound from the stock solution in the cell culture medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be kept constant and at a low level (e.g., <0.1%).
-
Incubation : Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control. Incubate the plates for 72 hours.
-
Proliferation Assay : Assess cell viability using a standard method such as the MTT or WST-1 assay according to the manufacturer's instructions.
-
Data Analysis : Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound.
Signaling Pathway of this compound
This compound is a selective inhibitor of the enzyme CYP17A1, which plays a crucial role in the biosynthesis of androgens. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on CYP17A1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
